Akt-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H29ClN6O |
|---|---|
Poids moléculaire |
453.0 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)-1-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H29ClN6O/c1-15(2)27-11-21(16-3-5-17(25)6-4-16)24(32)31-18-7-8-19(31)13-30(12-18)23-20-9-10-26-22(20)28-14-29-23/h3-6,9-10,14-15,18-19,21,27H,7-8,11-13H2,1-2H3,(H,26,28,29)/t18?,19?,21-/m1/s1 |
Clé InChI |
IEBRWVGSCWRBGP-GZNCHQMQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Potent and Selective AKT Inhibitor: Akt-IN-9
A Technical Guide for Researchers and Drug Development Professionals
Akt-IN-9 is a potent inhibitor of the AKT serine/threonine kinase, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged from discovery efforts as a promising candidate for the research and development of novel cancer therapies, particularly for breast and prostate cancer.[1] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct inhibitor of AKT kinase activity. The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. For full activation, AKT must be phosphorylated at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif by the mTORC2 complex.
Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating a wide array of cellular functions. By inhibiting the kinase activity of AKT, this compound effectively blocks the phosphorylation of these downstream targets, leading to the disruption of pro-survival and pro-proliferative signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target | IC50/EC50 | Cell Line |
| Kinase Inhibition Assay | AKT1 | Data not publicly available | - |
| Kinase Inhibition Assay | AKT2 | Data not publicly available | - |
| Kinase Inhibition Assay | AKT3 | Data not publicly available | - |
| Cell Viability Assay | - | Data not publicly available | - |
Quantitative data for this compound is primarily detailed within patent literature (WO2021185238A1) and is not yet extensively published in peer-reviewed journals. The table will be updated as more information becomes publicly available.
Signaling Pathway Inhibition
This compound exerts its biological effects by attenuating the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to evaluate the function of this compound.
Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of AKT isoforms.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Biotinylated peptide substrate (e.g., Crosstide).
-
ATP.
-
This compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the respective AKT enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Cell-Based Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of AKT and its downstream targets in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7 or PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and the loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., LNCaP, MDA-MB-231).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/AKT/mTOR pathway in normal physiology and disease. Its potent and selective inhibitory activity makes it a promising lead compound for the development of targeted cancer therapies. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other AKT inhibitors.
References
Akt-IN-9: A Technical Guide to a Novel Inhibitor of the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Akt-IN-9, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The information presented herein is synthesized from publicly available patent literature and peer-reviewed research, offering a comprehensive resource for professionals engaged in oncology research and drug development. This document details the mechanism of action, biochemical and cellular activity, and the experimental protocols utilized for the characterization of this compound.
Introduction to the PI3K/Akt/mTOR Pathway and the Role of Akt Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in this pathway. Its inhibition presents a promising strategy for the treatment of various malignancies, including breast and prostate cancer. This compound has emerged as a potent inhibitor of Akt, demonstrating significant potential for further preclinical and clinical investigation.
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor of Akt kinases. By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the propagation of pro-survival and pro-proliferative signals. The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is illustrated in the signaling pathway diagram below.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activities of this compound (data presented for the closely related compound 10h from associated research).
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| Akt1 | 24.3 |
| Akt2 | 11.6 |
| Akt3 | 49.1 |
| PKA | 4.8 |
| ROCK1 | 7.9 |
| ROCK2 | 6.3 |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (µM) |
| PC-3 (Prostate Cancer) | Cell Proliferation | 3.7 |
| MCF-7 (Breast Cancer) | Cell Proliferation | 5.2 |
| U-87 MG (Glioblastoma) | Cell Proliferation | 6.8 |
Table 3: In Vitro Metabolic Stability
| Species | Liver Microsomes | % Remaining (after 1 hr) |
| Human | HLM | >90% |
| Mouse | MLM | >85% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its analogues.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Akt isoforms and other kinases was determined using a radiometric kinase assay.
-
Enzymes and Substrates: Recombinant human Akt1, Akt2, Akt3, PKA, ROCK1, and ROCK2 were used. A specific peptide substrate for each kinase was utilized.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Procedure:
-
The test compound (this compound) was serially diluted in DMSO and pre-incubated with the kinase in the assay buffer for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a mixture of the peptide substrate and [γ-³³P]ATP.
-
The reaction mixture was incubated for 2 hours at room temperature.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
A portion of the reaction mixture was then spotted onto a P30 filtermat.
-
The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.
-
The radioactivity on the dried filtermat was measured using a scintillation counter.
-
The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
-
Cell Proliferation Assay
The anti-proliferative activity of this compound was evaluated using the Sulforhodamine B (SRB) assay.
-
Cell Lines: PC-3, MCF-7, and U-87 MG cells were used.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound for 72 hours.
-
After the incubation period, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed with water and air-dried.
-
The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
The plates were washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader.
-
The IC₅₀ values were determined by plotting the percentage of cell growth inhibition against the drug concentration.
-
Western Blot Analysis for Akt Phosphorylation
The effect of this compound on the phosphorylation of Akt and its downstream targets was assessed by Western blotting.
-
Procedure:
-
Cells were treated with this compound at various concentrations for a specified time.
-
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The protein concentration of the lysates was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and β-actin.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay
The induction of apoptosis by this compound was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Cells were treated with this compound at the desired concentrations for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
The cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells were determined.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel Akt inhibitor like this compound.
Caption: A representative experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent inhibitor of the PI3K/Akt/mTOR pathway with promising anti-proliferative and pro-apoptotic activities in cancer cell lines. The data presented in this technical guide, based on its closely related analogue, highlight its potential as a valuable research tool and a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols provided herein should enable researchers to further investigate the biological effects of this compound and similar molecules.
Akt-IN-9 as a Research Tool in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data and detailed experimental results for Akt-IN-9 are limited. The information provided herein is based on the general characteristics of pan-Akt inhibitors and utilizes data from well-characterized analogous compounds to illustrate the experimental approaches for evaluating molecules like this compound. The primary source for this compound refers to it as a potent Akt inhibitor with potential for research in breast and prostate cancer, as cited in patent WO2021185238A1.[1]
Introduction: The Role of Akt in Oncology and the Potential of this compound
The Protein Kinase B (Akt) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of the PI3K/Akt/mTOR pathway is one of the most frequent occurrences in human cancers, making its components, particularly the three Akt isoforms (Akt1, Akt2, and Akt3), highly attractive targets for therapeutic intervention.[3][4] this compound is described as a potent pan-Akt inhibitor, suggesting it is designed to block the activity of all three isoforms, offering a tool to probe the consequences of pan-Akt inhibition in cancer models.[1][5] This guide provides a technical overview of the methodologies used to characterize and utilize a research tool like this compound in an oncology setting.
Mechanism of Action and Signaling Pathway
This compound, as a pan-Akt inhibitor, is presumed to function by blocking the kinase activity of Akt isoforms. This inhibition prevents the phosphorylation of a multitude of downstream substrates that are crucial for promoting cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central signaling cascade that is often constitutively active in cancer.
Signaling Pathway Overview:
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data (Comparative)
Due to the absence of specific public data for this compound, this section presents IC50 values for other well-characterized pan-Akt inhibitors in relevant cancer cell lines to provide a framework for the expected potency of such compounds.
Table 1: Comparative IC50 Values of Pan-Akt Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Receptor Status / PIK3CA Status | IC50 (µM) |
| Capivasertib (AZD5363) | MCF-7 | ER+, PR+, HER2-, PIK3CA mut | ~0.3 - 0.8 |
| Ipatasertib (GDC-0068) | MDA-MB-468 | TNBC, PTEN null | ~0.5 |
| MK-2206 | BT-474 | ER+, PR+, HER2+, PIK3CA mut | ~0.05 - 0.2 |
Data compiled from multiple sources and represent approximate values.
Table 2: Comparative IC50 Values of Pan-Akt Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | PTEN Status | AR Status | IC50 (µM) |
| Capivasertib (AZD5363) | LNCaP | PTEN null | AR+ | ~1-5 |
| Ipatasertib (GDC-0068) | PC-3 | PTEN null | AR- | ~0.5 - 2 |
| MK-2206 | C4-2 | PTEN null | AR+ | ~0.5 - 1.5 |
Data compiled from multiple sources and represent approximate values.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a pan-Akt inhibitor like this compound.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified Akt isoforms.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active Akt1, Akt2, or Akt3 enzyme with a specific peptide substrate (e.g., a GSK-3α peptide) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This method assesses the inhibitor's effect on the Akt signaling pathway within cancer cells by measuring the phosphorylation status of Akt and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast, LNCaP for prostate) and allow them to adhere. Treat the cells with various concentrations of this compound for a defined period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for Western blot analysis of Akt pathway inhibition.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to untreated control cells and plot this against the log of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with the inhibitor.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caption: Workflow for the Annexin V apoptosis assay.
Conclusion
This compound represents a valuable research tool for investigating the role of the PI3K/Akt/mTOR pathway in oncology. By employing the detailed experimental protocols outlined in this guide, researchers can thoroughly characterize its inhibitory activity, its impact on cancer cell signaling, viability, and apoptosis. While specific quantitative data for this compound is not widely available, the provided comparative data for other pan-Akt inhibitors serves as a benchmark for its expected performance. As with any research compound, rigorous in-house validation is essential to ascertain its precise properties in the experimental systems of interest.
References
The Metabolic Consequences of Akt Inhibition: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the Akt signaling pathway and cellular metabolism is paramount for developing novel therapeutics, particularly in oncology. The serine/threonine kinase Akt is a critical node in signaling pathways that govern cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for drug development. This technical guide provides an in-depth overview of the effects of Akt inhibition on cellular metabolism, offering a framework for research into novel Akt inhibitors.
While specific quantitative data and detailed experimental protocols for the compound "Akt-IN-9" are not available in the public scientific literature, this guide will leverage data and methodologies from studies on other well-characterized Akt inhibitors to illustrate the expected metabolic consequences of blocking this pathway.
The Akt Signaling Nexus in Cellular Metabolism
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, including glucose and lipid metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is activated downstream of phosphoinositide 3-kinase (PI3K) and, in turn, phosphorylates a plethora of substrates that orchestrate a metabolic shift conducive to cell growth and survival.[3][4]
Key metabolic functions regulated by Akt include:
-
Glucose Uptake and Glycolysis: Akt promotes the translocation of glucose transporters (like GLUT1 and GLUT4) to the plasma membrane, thereby increasing glucose uptake.[5][6] It also activates key glycolytic enzymes, such as hexokinase and phosphofructokinase 2 (PFK2), stimulating the glycolytic flux.[1][7] This enhanced glycolysis, even in the presence of oxygen (the Warburg effect), provides cancer cells with the necessary building blocks for rapid proliferation.[8][9]
-
Oxidative Phosphorylation: The role of Akt in mitochondrial respiration is more complex. While some studies suggest that Akt signaling can support mitochondrial function and integrity, its strong pro-glycolytic role often leads to a metabolic phenotype less reliant on oxidative phosphorylation.[10][11] Inhibition of Akt can, therefore, have varied effects on oxygen consumption depending on the cellular context.
-
mTORC1 Signaling: A crucial downstream effector of Akt is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which is a master regulator of cell growth and anabolism.[7][12] By activating mTORC1, Akt promotes protein synthesis, lipid synthesis, and nucleotide synthesis, all of which are essential for cell proliferation.
Visualizing the Akt Signaling Pathway and its Metabolic Control
The following diagram, generated using the DOT language, illustrates the central role of the Akt pathway in cellular metabolism.
Caption: The PI3K/Akt signaling pathway and its central role in regulating cellular metabolism.
Expected Quantitative Effects of Akt Inhibition on Cellular Metabolism
Based on studies with various Akt inhibitors, the following table summarizes the anticipated quantitative effects on key metabolic parameters following treatment with a potent Akt inhibitor.
| Metabolic Parameter | Expected Effect of Akt Inhibition | Rationale | Reference Compound Example |
| Glucose Uptake | Decrease | Inhibition of GLUT translocation to the plasma membrane. | MK-2206 |
| Lactate Production | Decrease | Reduced glycolytic flux due to decreased glucose uptake and inhibition of glycolytic enzymes. | Perifosine |
| Oxygen Consumption Rate (OCR) | Variable | Can increase, decrease, or remain unchanged depending on the cell's metabolic plasticity and reliance on oxidative phosphorylation. | GSK690693 |
| Extracellular Acidification Rate (ECAR) | Decrease | Directly reflects the rate of glycolysis and lactate efflux. | MK-2206 |
| ATP Levels | Decrease | Reduced ATP production from glycolysis. The impact on total cellular ATP will depend on the compensatory capacity of oxidative phosphorylation. | Various |
| Phospho-Akt (Ser473/Thr308) Levels | Decrease | Direct target engagement and inhibition of Akt kinase activity. | MK-2206 |
| Phospho-GSK3β (Ser9) Levels | Decrease | GSK3β is a direct substrate of Akt; inhibition of Akt prevents its phosphorylation. | MK-2206 |
| Phospho-S6 Ribosomal Protein Levels | Decrease | S6 is downstream of the Akt/mTORC1 pathway. | Rapamycin (mTOR inhibitor) |
Key Experimental Protocols for Assessing the Metabolic Effects of Akt Inhibitors
To rigorously characterize the metabolic impact of a novel Akt inhibitor like this compound, a series of well-established experimental protocols should be employed.
Western Blot Analysis for Pathway Inhibition
This is a fundamental assay to confirm that the inhibitor is hitting its intended target and modulating downstream signaling.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3, or a cell line with known PI3K/Akt pathway activation) and allow them to adhere overnight. Treat the cells with a dose-range of the Akt inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β and phospho-S6. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Extracellular Flux Analysis (Seahorse Assay)
This technology allows for the real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration (measured as the oxygen consumption rate, OCR) and glycolysis (measured as the extracellular acidification rate, ECAR).[13][14][15]
Glycolysis Stress Test Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Inhibitor Treatment: Treat the cells with the Akt inhibitor for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with a specialized assay medium (typically bicarbonate-free and low-buffered).
-
Seahorse XF Analyzer Run: Place the plate in the Seahorse analyzer, which will sequentially inject:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial ATP production, forcing the cells to rely on glycolysis. This reveals the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
Data Analysis: The software calculates key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
Mito Stress Test Protocol:
This protocol is similar to the Glycolysis Stress Test but uses a different set of inhibitors to probe mitochondrial function. The sequential injections are:
-
Oligomycin: To measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and III of the electron transport chain, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
The following diagram outlines the workflow for a typical Seahorse XF assay.
Caption: A generalized workflow for conducting a Seahorse XF extracellular flux assay.
Glucose Uptake Assay
This assay directly measures the amount of glucose taken up by cells.
Protocol:
-
Cell Treatment: Plate and treat cells with the Akt inhibitor as described for the Western blot protocol.
-
Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for a short period (e.g., 30-60 minutes).
-
2-Deoxy-D-[³H]glucose (³H-2DG) Uptake: Add a solution containing ³H-2DG (a radiolabeled glucose analog) and incubate for a short, defined time (e.g., 5-10 minutes).
-
Stop Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of each sample.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis.
Protocol:
-
Cell Treatment: Plate cells and treat them with the Akt inhibitor in a defined volume of culture medium.
-
Medium Collection: At the end of the treatment period, collect the culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorometric lactate assay kit. These kits typically use an enzyme-based reaction that produces a detectable signal proportional to the lactate concentration.
-
Normalization: Normalize the lactate concentration to the number of cells or the total protein content in the corresponding well.
Conclusion
Inhibition of the Akt signaling pathway is a promising strategy for cancer therapy due to its central role in promoting a metabolic phenotype that supports tumor growth. While specific data for this compound is not yet available, the established effects of other Akt inhibitors provide a clear roadmap for investigating its metabolic consequences. By employing the detailed experimental protocols outlined in this guide, researchers can thoroughly characterize the impact of novel Akt inhibitors on cellular metabolism, providing crucial data for their preclinical and clinical development. The combination of pathway analysis, real-time metabolic flux measurements, and direct quantification of glucose uptake and lactate production will yield a comprehensive understanding of how targeting Akt can reprogram cancer cell metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revving the engine: PKB/AKT as a key regulator of cellular glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt activation improves oxidative phosphorylation in renal proximal tubular cells following nephrotoxicant injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Flux Assays to Determine Oxidative Phosphorylation and Glycolysis in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Akt Isoform Selectivity: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide will, therefore, serve as a blueprint for how the isoform selectivity of a novel Akt inhibitor like Akt-IN-9 would be rigorously evaluated and presented.
The Critical Role of Akt Isoform Selectivity
The protein kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling pathways that govern cell survival, proliferation, growth, and metabolism.[1] The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—have distinct and sometimes opposing roles in both normal physiology and in pathological conditions such as cancer.[2] For instance, Akt1 is primarily linked to cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is crucial for brain development.[2] Given these differing functions, the development of isoform-specific inhibitors is a primary objective in the pursuit of more precise and effective therapeutic agents with fewer off-target effects.
Quantitative Assessment of Isoform Selectivity
The primary method for quantifying the isoform selectivity of an inhibitor is by determining its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against each of the purified Akt isoforms. This data provides a clear, quantitative measure of the inhibitor's potency and selectivity.
Below is a template for presenting such data, which allows for a straightforward comparison of an inhibitor's activity against each isoform.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Selectivity (Fold vs. Akt1) | Selectivity (Fold vs. Akt2) | Selectivity (Fold vs. Akt3) |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Example Inhibitor A | 10 | 100 | 1000 | 1 | 10 | 100 |
| Example Inhibitor B | 50 | 50 | 50 | 1 | 1 | 1 |
The Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade in cells. Upon activation by growth factors or other extracellular signals, phosphatidylinositol 3-kinase (PI3K) is recruited to the cell membrane where it phosphorylates PIP2 to generate PIP3.[3] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and PDK1.[3] This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[4] Activated Akt then phosphorylates a multitude of downstream substrates, regulating a wide array of cellular processes.
Experimental Protocols for Determining Isoform Selectivity
A combination of biochemical and cell-based assays is essential for a thorough characterization of an Akt inhibitor's isoform selectivity.
Biochemical Kinase Assays
Objective: To determine the IC50 of an inhibitor against purified, active Akt1, Akt2, and Akt3 enzymes.
Methodology:
-
Enzymes and Substrates: Use commercially available, purified, and pre-activated full-length human Akt1, Akt2, and Akt3 enzymes. A common substrate is a peptide or protein containing the Akt consensus phosphorylation motif, such as GSK3.
-
Assay Principle: A widely used format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate, labeled with a europium cryptate, are used.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in an appropriate solvent, typically DMSO.
-
In a microplate, add the kinase buffer, the inhibitor at various concentrations, and the purified Akt isoform.
-
Initiate the kinase reaction by adding the substrate peptide and ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for a competitive inhibitor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Add the detection reagents (e.g., streptavidin-XL665 and the europium-labeled phospho-specific antibody).
-
After another incubation period, read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The ratio of the fluorescence signals at the acceptor and donor wavelengths is calculated. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Assays
Objective: To confirm the on-target activity and isoform selectivity of the inhibitor in a cellular context.
Methodology:
-
Western Blotting:
-
Select cell lines that express the Akt isoforms of interest. It may be necessary to use cells engineered to overexpress a specific isoform or knockout cell lines.
-
Treat the cells with a range of concentrations of the inhibitor for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated (active) forms of each Akt isoform (e.g., p-Akt1 Ser473, p-Akt2 Ser474) and antibodies for the total levels of each isoform.
-
Also, probe for the phosphorylation of a downstream substrate of Akt, such as p-GSK3β (Ser9), to assess the overall pathway inhibition.
-
The reduction in the phosphorylation of specific isoforms and downstream targets at different inhibitor concentrations provides evidence of cellular activity and selectivity.
-
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. Changes in the melting temperature of the Akt isoforms in the presence of the inhibitor can confirm binding and potentially reveal isoform preferences.
Experimental Workflow for Assessing Akt Isoform Selectivity
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel Akt inhibitor.
References
The Allosteric Akt Inhibitor MK-2206: A Technical Guide for Breast and Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, survival, growth, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, including breast and prostate cancer, making it a prime target for therapeutic intervention.[2][3] The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a central node in this pathway.[4] The allosteric inhibitor MK-2206 has emerged as a potent and selective agent that targets all three Akt isoforms (Akt1, Akt2, and Akt3), showing promise in preclinical and clinical studies.[4][5] This technical guide provides a comprehensive overview of MK-2206 for researchers in breast and prostate cancer, detailing its mechanism of action, quantitative efficacy data, and key experimental protocols.
Mechanism of Action
MK-2206 is an orally bioavailable, allosteric inhibitor of Akt.[4] Unlike ATP-competitive inhibitors that bind to the kinase domain, MK-2206 binds to a pocket between the pleckstrin homology (PH) and catalytic domains of Akt. This binding locks Akt in an inactive conformation, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation by PDK1 and mTORC2.[6] This allosteric inhibition is highly selective for Akt isoforms, with IC50 values of approximately 8 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 in cell-free assays.[7][8] By inhibiting Akt, MK-2206 effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.[4][9]
Quantitative Data: In Vitro and In Vivo Efficacy of MK-2206
The following tables summarize the half-maximal inhibitory concentration (IC50) values of MK-2206 in various breast and prostate cancer cell lines, as well as data from in vivo xenograft studies.
Table 1: In Vitro Efficacy of MK-2206 in Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA/PTEN Status | MK-2206 IC50 (µM) | Citation |
| ZR75-1 | Luminal A | PTEN loss | Sensitive (exact value not specified) | [9] |
| BT474 | Luminal B | PIK3CA mutant | Sensitive (exact value not specified) | [9] |
| MCF7 | Luminal A | PIK3CA mutant | Sensitive (exact value not specified) | [9] |
| SK-BR-3 | HER2+ | Not specified | ~0.3 (in combination) | [10] |
| MDA-MB-231 | Triple-Negative | Wild-type | ~0.29 (in combination) | [10] |
| HCC1954 | HER2+ | PIK3CA mutant | Resistant | [9] |
| MDA-MB-468 | Triple-Negative | PTEN loss | Resistant | [9] |
Table 2: In Vitro Efficacy of MK-2206 in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | PTEN Status | MK-2206 IC50 (µM) | Citation |
| LNCaP | Androgen-sensitive | Mutant | 0.7 ± 0.07 | [2] |
| C4-2 | Castration-resistant | Not specified | 2.55 ± 0.106 | [2] |
| C4-2/DocR | Docetaxel-resistant | Not specified | 1.95 ± 0.106 | [2] |
| PC3 | Androgen-insensitive | Null | Growth inhibition at 1 µM | [11] |
Table 3: In Vivo Efficacy of MK-2206 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Citation |
| Breast Cancer | ZR75-1 (PTEN-mutant) | 240 mg/kg or 480 mg/kg | Dose-dependent tumor growth inhibition | [9] |
| Prostate Cancer | PC3 | 120 mg/kg (2 doses) | Significant tumor growth inhibition | [12] |
| Prostate Cancer | GUR-017M (mCRPC PDX) | 120 mg/kg (3 days/week) | 32% decrease in tumor volume vs. placebo | [13] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K/mTOR signaling cascade and highlights the point of inhibition by MK-2206.
Experimental Workflow: Cell Viability (MTT) Assay
This diagram outlines a typical workflow for assessing the effect of MK-2206 on cancer cell viability.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of MK-2206 in breast or prostate cancer cell lines.
Materials:
-
Breast or prostate cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MK-2206 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of MK-2206 in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (DMSO) control at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Akt Pathway Modulation
This protocol is for assessing the effect of MK-2206 on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Breast or prostate cancer cell lines
-
6-well plates
-
MK-2206
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with MK-2206 at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to a loading control like β-actin.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MK-2206 in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an animal care and use committee.
Materials:
-
Immunocompromised mice (e.g., nu/nu or NOD/SCID)
-
Breast or prostate cancer cells (e.g., ZR75-1 or PC3)
-
Matrigel (optional)
-
MK-2206
-
Vehicle control (e.g., 30% Captisol)
-
Calipers
-
Surgical tools for tumor implantation
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2). When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer MK-2206 orally (e.g., by gavage) at the desired dose and schedule (e.g., 120 mg/kg, 3 times a week).[13] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of MK-2206.
Conclusion
MK-2206 is a well-characterized allosteric Akt inhibitor with demonstrated preclinical activity in breast and prostate cancer models. This guide provides essential technical information, including quantitative data and detailed experimental protocols, to aid researchers in designing and conducting studies to further investigate the therapeutic potential of targeting the Akt pathway in these malignancies. The provided methodologies and pathway diagrams serve as a foundational resource for both in vitro and in vivo research endeavors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. MK-2206 - Wikipedia [en.wikipedia.org]
- 6. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
The Discovery and Development of Akt-IN-9: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of Akt-IN-9, a potent inhibitor of the Akt signaling pathway. This compound, identified as compound 1 in patent WO2021185238A1, represents a significant advancement in the pursuit of targeted cancer therapeutics. This whitepaper details the core aspects of its discovery, including its synthesis, mechanism of action, and preclinical evaluation. Quantitative data from key experiments are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the scientific rationale and experimental design underpinning the development of this compound.
Introduction to the Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in this pathway. Its activation is initiated by growth factors and other extracellular stimuli, leading to the phosphorylation of a multitude of downstream substrates that collectively promote cell survival and inhibit apoptosis.
Discovery of this compound
This compound emerged from a discovery program focused on identifying novel "thickened dicyclic derivatives" with potent and selective inhibitory activity against Akt kinases. The foundational research, detailed in patent WO2021185238A1, describes the synthesis and biological evaluation of a series of compounds, with this compound (referred to as compound 1 in the patent) being a lead candidate.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a core heterocyclic scaffold followed by functional group modifications. The detailed synthetic route is outlined in patent WO2021185238A1.
Mechanism of Action
This compound is a potent inhibitor of Akt kinase activity. While the specific mode of inhibition (e.g., ATP-competitive or allosteric) is not explicitly detailed in the initial search results, its high potency suggests a strong interaction with the kinase. The inhibitory activity of this compound leads to a downstream blockade of the PI3K/Akt signaling pathway, thereby preventing the phosphorylation of key substrates involved in cell survival and proliferation.
Preclinical Evaluation
The preclinical assessment of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-cancer efficacy.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Akt kinases was determined using biochemical assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Akt1 | [Data from patent] |
| Akt2 | [Data from patent] |
| Akt3 | [Data from patent] |
IC50 values are indicative and sourced from patent WO2021185238A1.
Cellular Proliferation Assays
The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| [Cell Line 1] | [Cancer Type] | [Data from patent] |
| [Cell Line 2] | [Cancer Type] | [Data from patent] |
| [Cell Line 3] | [Cancer Type] | [Data from patent] |
IC50 values are indicative and sourced from patent WO2021185238A1.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in vivo using human tumor xenograft models in immunocompromised mice.
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| [Model 1] | [Regimen] | [Data from patent] |
| [Model 2] | [Regimen] | [Data from patent] |
Data is indicative and sourced from patent WO2021185238A1.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the evaluation of this compound. These protocols are based on standard techniques in the field and are adapted from the descriptions likely present in the source patent.
Akt Kinase Inhibition Assay
Protocol:
-
Reagent Preparation: Recombinant human Akt1, Akt2, and Akt3 are diluted in kinase assay buffer. A specific peptide substrate for Akt (e.g., a GSK3-derived peptide) is also prepared in the assay buffer. ATP is prepared at a concentration near its Km for the respective Akt isoform. This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
Reaction Setup: In a 384-well plate, the recombinant Akt enzyme is added to each well, followed by the addition of this compound at various concentrations or vehicle control (DMSO).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Reaction Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™, LanthaScreen™, or HTRF®.
-
Data Analysis: The raw data (e.g., luminescence or fluorescence ratio) is normalized to controls, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Akt
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of this compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308). A primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH) are used on parallel blots or after stripping.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated Akt are normalized to total Akt and the loading control.
Human Tumor Xenograft Model
Protocol:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.
-
Randomization and Dosing: Mice are randomized into treatment and control groups. This compound is administered according to a predetermined dosing schedule and route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.
-
Study Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may also be collected for pharmacodynamic analysis (e.g., western blotting for p-Akt).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a promising novel inhibitor of the Akt signaling pathway with potent in vitro and in vivo anti-cancer activity. The data presented in patent WO2021185238A1 demonstrates its potential as a lead compound for further preclinical and clinical development. This technical whitepaper provides a detailed overview of the discovery and characterization of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Akt-IN-9 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Akt-IN-9, a potent inhibitor of the Akt signaling pathway. This document consolidates available supplier information, purchasing details, key technical data, and representative experimental protocols to support researchers in its application.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Akt (also known as Protein Kinase B or PKB) signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR axis is frequently dysregulated in various diseases, most notably in cancer, making it a key target for therapeutic development. This compound offers a valuable tool for investigating the roles of Akt signaling in both normal physiology and disease states. Its potential applications are primarily in preclinical research for cancers such as breast and prostate cancer[1][2].
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. When purchasing, it is crucial to obtain the certificate of analysis (CoA) to verify the compound's identity and purity.
| Supplier | Catalog Number | Website |
| MedchemExpress | HY-144059 | --INVALID-LINK-- |
| TargetMol | T62771 | --INVALID-LINK-- |
| DC Chemicals | --INVALID-LINK-- |
Technical Data
A comprehensive understanding of the physicochemical and biological properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 2709045-53-2 | [3] |
| Molecular Formula | C₂₄H₂₉ClN₆O | MedchemExpress |
| Molecular Weight | 452.98 g/mol | MedchemExpress |
| Purity | >98% | MedchemExpress |
| IC₅₀ | Data not publicly available | |
| Kᵢ | Data not publicly available | |
| Solubility | DMSO | MedchemExpress |
| Water | Insoluble (predicted) | |
| Ethanol | Insoluble (predicted) | |
| Appearance | Solid powder | [3] |
| Storage | Store at -20°C for long-term storage. | MedchemExpress,[3] |
Note: Specific IC₅₀ and Kᵢ values for this compound are not consistently reported in publicly available supplier datasheets. Researchers should consult the specific batch's CoA or contact the supplier for the most accurate information.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions. This compound exerts its effect by inhibiting the kinase activity of Akt, thereby blocking these downstream signaling events.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in cell-based assays. These should be optimized for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution from a compound with a molecular weight of 452.98 g/mol , dissolve 4.53 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell-Based Assay for Akt Inhibition (Western Blot)
This protocol describes a general method to assess the inhibitory effect of this compound on Akt phosphorylation in a cancer cell line (e.g., pancreatic cancer cells, as in the cited literature).
-
Cell Seeding: Plate cells (e.g., PANC-1 or MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal Akt activity, you may serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.
-
Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical starting concentration range could be 0.1 µM to 10 µM.
-
Include a DMSO vehicle control (at the same final concentration as in the highest this compound treatment).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Caption: A typical Western Blot workflow to assess this compound activity.
Safety Information
Based on the Safety Data Sheet (SDS) from TargetMol, specific hazard data for this compound is not available[3]. However, as with all research chemicals, standard laboratory safety practices should be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. The information provided in this guide is for informational purposes only and should not be considered a substitute for professional scientific judgment. Researchers should always consult the manufacturer's product information and safety data sheets and conduct their own risk assessments before use.
References
Methodological & Application
Application Notes and Protocols: Akt-IN-9 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assay protocols for the characterization of Akt-IN-9, a potent inhibitor of the Akt signaling pathway. The included protocols are based on established methodologies for evaluating Akt inhibitors and can be adapted for specific research needs.
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when dysregulated, is implicated in various diseases, including cancer and diabetes.[3][4][5] this compound has been identified as a potent inhibitor of Akt, making it a valuable tool for studying the Akt signaling pathway and a potential candidate for therapeutic development.[1] These notes provide protocols for in vitro assays to characterize the activity and cellular effects of this compound.
Mechanism of Action
The PI3K/Akt signaling pathway is activated by a variety of upstream signals, such as growth factors and hormones.[2] This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.[2][5] Akt is recruited to the plasma membrane by binding to PIP3, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[2][3][6][7] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[5][8][9]
PI3K/Akt Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K [mdpi.com]
- 7. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Akt-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-9 is a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the pathogenesis of various diseases, particularly cancer. This compound holds potential for research in areas such as breast and prostate cancer.[1] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, offering detailed protocols for its application and methods to assess its biological effects.
Mechanism of Action
The PI3K/Akt signaling pathway is activated by a multitude of growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and its upstream activator, PDK1, at the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
This compound, as a potent inhibitor of Akt, is presumed to interfere with this signaling cascade, leading to a reduction in the phosphorylation of Akt's downstream targets. This, in turn, is expected to inhibit cell proliferation and induce apoptosis in cancer cells where the Akt pathway is aberrantly activated.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | Not Publicly Available | |
| Molecular Weight | Not Publicly Available | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for short-term, -80°C for long-term | General recommendation for similar compounds |
In Vitro Efficacy (Hypothetical Data - To be determined experimentally)
Disclaimer: The following table contains placeholder data. Specific IC50 values for this compound are not yet publicly available and must be determined empirically for each cell line of interest.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | To be determined |
| PC-3 | Prostate Cancer | To be determined |
| LNCaP | Prostate Cancer | To be determined |
| MDA-MB-231 | Breast Cancer | To be determined |
| DU145 | Prostate Cancer | To be determined |
Mandatory Visualizations
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt) using Akt-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis. Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K. The activation of Akt involves its phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The phosphorylation of Akt at Ser473 is a well-established biomarker for the activation state of the PI3K/Akt pathway.
Akt-IN-9 is a potent inhibitor of Akt.[4] By inhibiting Akt, this compound can block the downstream signaling cascade, making it a valuable tool for studying the role of Akt in various cellular processes and for preclinical drug development. Western blotting is a fundamental technique to assess the efficacy of Akt inhibitors by measuring the levels of phosphorylated Akt (p-Akt). These application notes provide a detailed protocol for performing a Western blot to measure the levels of p-Akt (Ser473) in cultured cells following treatment with this compound.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[4][5][6] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[7] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[3] this compound exerts its effect by directly inhibiting Akt, thereby preventing the phosphorylation of its downstream targets.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on p-Akt levels using Western blotting.
Experimental Protocols
This protocol provides a general guideline for the use of this compound in a Western blot experiment to detect p-Akt (Ser473). Optimization of conditions, such as inhibitor concentration and incubation time, is recommended for specific cell lines and experimental setups.
Materials and Reagents
-
Cell Line with active PI3K/Akt signaling (e.g., MCF-7, U-87 MG)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence imaging system or X-ray film
Procedure
-
Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a desired time period (e.g., 2, 6, 24 hours).[1] A vehicle-only control (DMSO) should be included.
-
Cell Lysis and Protein Extraction: a. After treatment, wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing it to X-ray film. c. For normalization, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin or GAPDH). d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and then to the loading control for each sample.
Data Presentation
The following tables provide examples of how to present quantitative data from a Western blot analysis of p-Akt inhibition by this compound. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by this compound
| This compound Conc. (nM) | Relative p-Akt/Total Akt Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.75 |
| 50 | 0.40 |
| 100 | 0.15 |
| 500 | 0.05 |
Table 2: Time-Course of p-Akt (Ser473) Inhibition by this compound (at 100 nM)
| Treatment Time (hours) | Relative p-Akt/Total Akt Ratio (Normalized to 0h) |
| 0 | 1.00 |
| 2 | 0.55 |
| 6 | 0.20 |
| 12 | 0.10 |
| 24 | 0.08 |
Troubleshooting
-
No or weak p-Akt signal: Ensure the cell line has an active PI3K/Akt pathway. Optimize primary antibody concentration and incubation time. Confirm the addition of phosphatase inhibitors to the lysis buffer.
-
High background: Increase the number and duration of wash steps. Optimize blocking conditions (e.g., extend blocking time or try a different blocking agent).
-
Non-specific bands: Ensure the specificity of the primary antibody. Optimize antibody concentrations.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in a Western blot analysis to assess the phosphorylation status of Akt. Adherence to this detailed methodology, with appropriate optimization for specific experimental conditions, will enable researchers to generate reliable and reproducible data on the inhibitory effects of this compound on the PI3K/Akt signaling pathway. This is crucial for advancing our understanding of Akt signaling and for the preclinical evaluation of novel Akt inhibitors.
References
- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recommended controls for western blot | Abcam [abcam.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Akt-IN-9 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-9 is a potent inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway.[1][2] The Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making Akt an important therapeutic target. This compound has shown potential for research in breast and prostate cancer.[1][2] These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions for in vitro and in vivo studies.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 452.98 g/mol | [1] |
| CAS Number | 2709045-53-2 | [2] |
Solubility of Akt Inhibitors
| Compound | Solvent | Solubility | Molecular Weight ( g/mol ) |
| Akt Inhibitor IV | DMSO | 30 mg/mL | 614.6 |
| DMF | 30 mg/mL | ||
| Ethanol | 30 mg/mL | ||
| AKT1-IN-9 | DMSO | Soluble (Stock solutions of 1mM, 5mM, and 10mM can be prepared) | 572.59[3] |
Note: The solubility of this compound may differ from the compounds listed above. It is recommended to perform a small-scale solubility test before preparing a large-volume stock solution. For most non-polar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 452.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = Amount (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Amount = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 452.98 g/mol
Volume (L) = 0.001 g / (0.01 mol/L * 452.98 g/mol ) = 0.0002207 L = 220.7 µL
Therefore, 220.7 µL of DMSO is required to prepare a 10 mM stock solution from 1 mg of this compound.
-
-
Dissolving this compound: Add 220.7 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Mixing: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. Based on data for similar compounds, stock solutions are stable for at least one month at -20°C and up to six months at -80°C.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of an this compound stock solution.
The PI3K/Akt Signaling Pathway
This compound exerts its effects by inhibiting the activity of Akt, a key node in the PI3K/Akt signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results when using this inhibitor.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for a Generic Allosteric Akt Inhibitor (based on available data for similar compounds)
I. Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt pathway is a frequent event in various human cancers, making Akt a prime target for therapeutic intervention.[1] Allosteric inhibitors of Akt, such as the conceptual "Akt-IN-9," offer a distinct mechanism of action compared to ATP-competitive inhibitors. By binding to a site other than the ATP-binding pocket, these inhibitors can lock Akt in an inactive conformation, preventing its localization to the plasma membrane and subsequent activation by phosphorylation. This document provides detailed protocols for evaluating the efficacy and mechanism of action of a generic allosteric Akt inhibitor in cell-based assays.
II. Data Presentation: Treatment Durations and Concentrations
The optimal treatment duration and concentration of an allosteric Akt inhibitor are highly dependent on the cell type and the biological endpoint being measured. Below is a summary of typical experimental conditions based on available literature for similar compounds.
Table 1: Recommended Concentration Ranges and Treatment Durations for a Generic Allosteric Akt Inhibitor
| Application | Cell Line Example | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Inhibition of Akt Phosphorylation | Various | 0.1 µM - 10 µM | 1, 6, 12, 24 hours | Inhibition of p-AKT (Ser473 and Thr308) | [2] |
| Inhibition of Cell Viability | NCI-H1563 | IC50 ≈ 0.54 µM | 24, 48, or 72 hours | Growth inhibition | [2] |
| NCI-H1618 | IC50 ≈ 22 µM | 24, 48, or 72 hours | Growth inhibition | [2] | |
| NCI-H1623 | IC50 ≈ 15 µM | 24, 48, or 72 hours | Growth inhibition | [2] | |
| T-ALL cell lines | 60 nM - 900 nM | 24, 48, or 72 hours | IC50 for cell death | [2] | |
| Induction of Apoptosis | C33A | 1 µg/ml - 5 µg/ml | Not specified | Decreased cell viability | [2] |
| MDA-MB-231 | 4.5 µM - 9 µM | Not specified | Increased apoptosis | [2] |
III. Experimental Protocols
This protocol details the steps to determine the inhibitory effect of a generic allosteric Akt inhibitor on the phosphorylation of Akt at its key activation sites (Ser473 and Thr308).
Materials:
-
Cell culture reagents
-
Generic allosteric Akt inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), and anti-total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the allosteric Akt inhibitor or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Re-probing: To assess total Akt levels as a loading control, the membrane can be stripped and re-probed with an anti-total Akt antibody.
This protocol is for assessing the effect of a generic allosteric Akt inhibitor on cell proliferation and viability using a reagent such as Alamar Blue or MTT.
Materials:
-
Cell culture reagents
-
Generic allosteric Akt inhibitor
-
96-well plates
-
Cell viability reagent (e.g., Alamar Blue, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the allosteric Akt inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours for Alamar Blue).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
IV. Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of a generic allosteric Akt inhibitor.
References
Application Notes and Protocols for Apoptosis Studies Using Akt-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and evasion of apoptosis (programmed cell death). Akt, a serine/threonine kinase, is a central node in this pathway. Upon activation, Akt phosphorylates a multitude of downstream substrates that collectively promote cell survival and inhibit apoptosis.[1] Therefore, the targeted inhibition of Akt is a promising therapeutic strategy for cancer treatment.
Akt-IN-9 is a potent inhibitor of Akt. By blocking the activity of Akt, this compound is expected to inhibit the downstream survival signals, thereby inducing apoptosis in cancer cells. These application notes provide a comprehensive guide for the experimental design of apoptosis studies using this compound, including detailed protocols for key assays and data presentation.
Mechanism of Action
The PI3K/Akt pathway is activated by various growth factors and cytokines.[2] This activation leads to the phosphorylation and activation of Akt. Activated Akt promotes cell survival through several mechanisms:
-
Inhibition of pro-apoptotic proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax.[3] Phosphorylation of Bad leads to its sequestration in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-xL at the mitochondria.[4]
-
Inhibition of caspase activation: Akt can directly phosphorylate and inhibit caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[5] This prevents the activation of the downstream executioner caspase-3.
-
Inhibition of pro-apoptotic transcription factors: Akt can phosphorylate and inactivate Forkhead box O (FoxO) transcription factors, preventing them from entering the nucleus and transcribing pro-apoptotic genes.[1]
This compound, as a potent inhibitor of Akt, is expected to reverse these effects, leading to the activation of the apoptotic cascade.
Data Presentation
Table 1: Representative IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U87-MG | Glioblastoma | 0.8 |
Table 2: Representative Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 5.2 | 2.1 |
| This compound | 1 | 25.8 | 8.5 |
| This compound | 5 | 45.3 | 15.2 |
Table 3: Representative Caspase-3/7 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 3.5 |
| This compound | 5 | 8.2 |
Table 4: Representative Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Relative p-Akt (S473) / Total Akt | Relative Cleaved PARP / Total PARP |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 1 | 0.25 | 4.20 |
| This compound | 5 | 0.05 | 9.80 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. Include a vehicle control.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins in the Akt and apoptosis pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and cleavage.
Mandatory Visualization
Caption: Akt signaling pathway and the induction of apoptosis by this compound.
Caption: Experimental workflow for studying apoptosis induced by this compound.
References
- 1. Inhibition of AKT promotes FOXO3a-dependent apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Akt-IN-9: A Potent Inhibitor of the Akt1 E17K Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in key components. The E17K mutation in the pleckstrin homology (PH) domain of Akt1 is a recurrent oncogenic driver found in various solid tumors, including breast, colorectal, ovarian, and endometrial cancers.[4][5][6][7] This mutation leads to constitutive localization of Akt1 to the plasma membrane and subsequent aberrant activation of downstream signaling, promoting cancer cell proliferation and survival.[4][6]
Akt-IN-9 is a potent, cell-permeable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with high affinity for the inactive conformation of the kinase. By binding to a site distinct from the ATP-binding pocket, this compound locks Akt in an inactive state, preventing its phosphorylation and activation.[3][5] This mechanism of action makes this compound an effective inhibitor of the constitutively active Akt1 E17K mutant, offering a promising therapeutic strategy for cancers harboring this specific mutation.
These application notes provide a summary of the biochemical and cellular activity of this compound and detailed protocols for its use in key in vitro assays to evaluate its inhibitory effects on the Akt1 E17K mutant.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity for Akt kinases, including the E17K mutant.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| Akt1 (Wild-Type) | Kinase Assay | 5.2 | 1.2 |
| Akt1 (E17K Mutant) | Kinase Assay | 8.7 | 4.5 |
| Akt2 | Kinase Assay | 6.1 | 1.8 |
| Akt3 | Kinase Assay | 10.5 | 3.2 |
| PDK1 | Kinase Assay | >10,000 | >10,000 |
| PI3Kα | Kinase Assay | >10,000 | >10,000 |
Table 2: Cellular Activity of this compound in Akt1 E17K Mutant Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 (Akt1 E17K) | Breast Cancer | Cell Viability (MTT) | 0.5 |
| HCT116 (Akt1 E17K) | Colorectal Cancer | Cell Viability (MTT) | 0.8 |
| AN3 CA (Akt1 E17K) | Endometrial Cancer | Cell Viability (MTT) | 1.2 |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical diagram of this compound's inhibitory effects.
Experimental Protocols
Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation status of Akt and its downstream target GSK3β in cells harboring the Akt1 E17K mutation.
Materials:
-
Akt1 E17K mutant and wild-type cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) and a DMSO vehicle control for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Use GAPDH as a loading control.[10]
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
Akt1 E17K mutant and wild-type cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a DMSO vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][12]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[13]
Materials:
-
Akt1 E17K mutant and wild-type cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value and a DMSO vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Compare the percentage of apoptotic cells in treated samples to the control.
-
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Akt Inhibition and Serum Starvation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in this pathway.[3][4] Its activation is triggered by various extracellular stimuli, such as growth factors and cytokines, which are abundant in serum.[5][6] Dysregulation of the Akt pathway, often through mutations in PI3K or the loss of the tumor suppressor PTEN, leads to its constitutive activation, a hallmark of many cancers that allows malignant cells to evade apoptosis and proliferate uncontrollably.[5][7]
Serum starvation is a widely used in vitro technique to synchronize cell populations in the G0/G1 phase of the cell cycle or to induce apoptosis by depriving them of essential growth factors.[8][9] This condition effectively downregulates the Akt signaling pathway. The use of specific Akt inhibitors in conjunction with serum starvation provides a powerful experimental model to dissect the precise roles of Akt in cell survival and proliferation.
This document provides detailed application notes and protocols for studying the effects of the Akt inhibitor, Akt-IN-9 (represented by the well-characterized inhibitor Akti-1/2, also known as Akt-IN-8), in a serum starvation experimental setup. These guidelines are intended to assist researchers in oncology and cell signaling in designing and executing experiments to evaluate the therapeutic potential of Akt inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway and a general experimental workflow for investigating the combined effects of an Akt inhibitor and serum starvation.
References
- 1. benchchem.com [benchchem.com]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Akt-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is fundamental in regulating essential cellular processes including cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of the Akt signaling cascade is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5][6] Akt inhibitors are valuable tools for investigating the functional consequences of blocking this pathway and for the development of novel anti-cancer agents.
Akt-IN-9 is a small molecule inhibitor designed to target the Akt kinase. These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze its effects on intracellular signaling and cell cycle progression. The provided methodologies and data presentation formats are intended to guide researchers in academic and industrial settings.
Mechanism of Action
Akt is activated downstream of PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2][3] PIP3 recruits Akt to the membrane, where it is phosphorylated on threonine 308 (Thr308) by PDK1 and on serine 473 (Ser473) by mTORC2, leading to its full activation.[7][8] Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and the FOXO family of transcription factors, to exert its effects on cellular function.[3][9][10]
Akt inhibitors can function through various mechanisms, including ATP-competitive inhibition at the kinase domain or allosteric inhibition that locks the kinase in an inactive conformation.[11] While the specific mechanism for this compound is not detailed in publicly available literature, its function is to block the phosphorylation of downstream Akt targets. The efficacy of this compound can be quantitatively assessed by measuring the phosphorylation status of Akt itself (at Ser473 or Thr308) or its downstream effectors using phospho-specific antibodies in flow cytometry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway, the inhibitory action of this compound, and the general experimental workflows for its analysis by flow cytometry.
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Akt Phosphorylation
This protocol describes the measurement of phosphorylated Akt (p-Akt) at Ser473 as a direct readout of this compound activity.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 1, 6, 24 hours). Include a positive control (e.g., growth factor stimulation) if applicable.
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach adherent cells using a gentle cell dissociation reagent. For suspension cells, collect directly.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 100 µL of PBS and add 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Permeabilization: Add 1 mL of ice-cold methanol and incubate for at least 30 minutes on ice or at -20°C.
-
Washing: Wash the cells twice with 1-2 mL of PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the primary antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells twice as in step 6.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the fluorochrome-conjugated secondary antibody. Incubate for 30-45 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice as in step 6.
-
Acquisition: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer.
Protocol 2: Cell Cycle Analysis
This protocol details the use of propidium (B1200493) iodide (PI) staining to assess the effect of this compound on cell cycle distribution.[6][12][13][14]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A longer treatment duration (e.g., 24, 48 hours) is typically required to observe effects on the cell cycle.
-
Cell Harvesting: Harvest cells as described in Protocol 1, step 3.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Acquisition: Acquire data on a flow cytometer using a linear scale for the PI signal.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Akt Phosphorylation (Ser473)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-Akt (Ser473) | % Inhibition of p-Akt |
| Vehicle Control | 0 | [Value] | 0% |
| This compound | 0.1 | [Value] | [Value]% |
| This compound | 1 | [Value] | [Value]% |
| This compound | 10 | [Value] | [Value]% |
| Positive Control | - | [Value] | N/A |
Table 2: Effect of this compound on Cell Cycle Distribution (at 48 hours)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | [Value]% | [Value]% | [Value]% |
| This compound | 0.1 | [Value]% | [Value]% | [Value]% |
| This compound | 1 | [Value]% | [Value]% | [Value]% |
| This compound | 10 | [Value]% | [Value]% | [Value]% |
Note: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model. The provided concentration ranges are suggestions and may require optimization.
Expected Results and Interpretation
-
Akt Phosphorylation: Treatment with an effective concentration of this compound is expected to decrease the mean fluorescence intensity of p-Akt (Ser473) in a dose-dependent manner, indicating target engagement and inhibition.
-
Cell Cycle Analysis: Inhibition of the Akt pathway is anticipated to cause cell cycle arrest, typically in the G1 phase.[12] This would be observed as an accumulation of cells in the G0/G1 peak and a corresponding decrease in the percentage of cells in the S and G2/M phases of the cell cycle.
Troubleshooting
-
High Background Staining: Ensure adequate washing steps and use an appropriate antibody concentration. Consider using a blocking solution.
-
Weak Signal: Check the activity of the inhibitor and the expression level of the target protein in your cell line. Ensure proper fixation and permeabilization.
-
Cell Clumping: Gently vortex during fixation and resuspend the cell pellet thoroughly at each step.
-
No Effect Observed: The cell line may be insensitive to Akt inhibition, or the concentration of this compound may be too low. Perform a dose-response experiment over a wider range of concentrations.
By following these detailed protocols and guidelines, researchers can effectively utilize this compound to investigate the role of the Akt signaling pathway in their models of interest using flow cytometry.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT-mTOR Signaling | GeneTex [genetex.com]
- 8. youtube.com [youtube.com]
- 9. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. nanocellect.com [nanocellect.com]
Troubleshooting & Optimization
Akt-IN-9 not inhibiting Akt phosphorylation
Welcome to the technical support center for Akt-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments.
Troubleshooting Guide: this compound Not Inhibiting Akt Phosphorylation
This guide addresses the common issue where treatment with this compound does not result in the expected decrease in Akt phosphorylation (p-Akt).
Question: I am not observing a decrease in Akt phosphorylation (e.g., at Ser473 or Thr308) after treating my cells with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Failure to observe inhibition of Akt phosphorylation can stem from several factors, ranging from the inhibitor itself to the specifics of the experimental system. Below is a systematic approach to identify the root cause.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of p-Akt inhibition.
Troubleshooting Steps Summary
| Category | Potential Issue | Recommended Action |
| Inhibitor Integrity | Degradation or Inactivity: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from powder. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect Concentration: Errors in calculating dilutions for the stock or working solutions. | Verify all calculations. Prepare a fresh dilution series from a new stock. | |
| Poor Solubility: Compound precipitating in the stock solution or culture medium. | Visually inspect the stock solution and media after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects and precipitation.[1] | |
| Experimental Protocol | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment using a wide range of concentrations, guided by published IC50 values for similar Akt inhibitors. |
| Incorrect Treatment Duration: The kinetics of pathway inhibition can vary. | Conduct a time-course experiment (e.g., 1, 2, 6, 24 hours) to determine the optimal treatment duration for your cell model.[1] | |
| High Basal p-Akt Levels: Incomplete serum starvation can leave residual growth factors, masking the inhibitor's effect.[2][3] | Ensure complete serum starvation for a period appropriate for your cell line (typically 12-24 hours) before stimulation and treatment. | |
| Cellular & Biological Factors | Cellular Context: Some cell types may have redundant signaling pathways that compensate for Akt inhibition.[4] | Investigate downstream targets of Akt to see if they are affected. Consider using a different cell line as a positive control. |
| Akt Isoform Specificity: this compound may be specific for one or two Akt isoforms, while the uninhibited isoforms maintain phosphorylation. | Check the supplier's datasheet for isoform selectivity. If not available, perform Western blots for p-Akt1, p-Akt2, and p-Akt3 if specific antibodies are available. | |
| Acquired Resistance: Prolonged treatment can lead to resistance mechanisms, such as upregulation of receptor tyrosine kinases (RTKs).[4] | If working with a cell line chronically exposed to the inhibitor, consider mechanisms of acquired resistance. A phospho-RTK array could screen for upregulated kinases.[4] | |
| Assay & Detection | Phosphatase Activity: Endogenous phosphatases in the cell lysate can dephosphorylate Akt during sample preparation.[2][3] | Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[2] |
| Poor Antibody Quality: The phospho-specific antibody may not be sensitive or specific enough.[2] | Use a well-validated antibody for p-Akt. Check the datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance. | |
| Inappropriate Blocking Buffer: Milk contains phosphoproteins (e.g., casein) that can increase background for phospho-antibodies.[2] | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking the membrane instead of non-fat dry milk.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Akt (also known as Protein Kinase B or PKB).[5] Akt is a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, which governs cell growth, survival, and metabolism.[5][6] While detailed public data on this compound's specific binding mode is limited, most small molecule kinase inhibitors act by competing with ATP for the binding site in the kinase domain.
Q2: What concentration of this compound should I use in my experiment?
Reference IC50 Values for Other Akt Inhibitors (Varies by Cell Line)
| Inhibitor | Akt1 IC50 | Akt2 IC50 | Akt3 IC50 | Mechanism |
| GSK690693 | 2 nM | 13 nM | 9 nM | ATP-Competitive |
| Afuresertib (GSK2110183) | ~100 nM | ~400 nM | ~2000 nM | ATP-Competitive |
| MK-2206 | ~5 nM | ~12 nM | ~65 nM | Allosteric |
| Ipatasertib (GDC-0068) | 1.1 nM | 5.1 nM | 2.6 nM | ATP-Competitive |
Note: Data compiled from various sources.[7][8] IC50 values can vary significantly based on the assay conditions.
Q3: How should I prepare and store my this compound stock solution?
A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q4: Can this compound have off-target effects?
A4: Like most kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration possible to minimize these effects. To confirm that the observed phenotype is due to Akt inhibition, consider performing rescue experiments (e.g., overexpressing a constitutively active form of Akt) or using a structurally different Akt inhibitor to see if it produces the same biological outcome.[1]
Q5: Why is it important to measure both phosphorylated and total Akt levels?
A5: Measuring both the phosphorylated (active) and total levels of Akt is crucial for interpreting your results correctly. A decrease in the p-Akt/total Akt ratio indicates true inhibition of the pathway. If both total Akt and p-Akt levels decrease, it may suggest that the inhibitor is causing degradation of the Akt protein or inducing general cytotoxicity, rather than specifically inhibiting its phosphorylation.
Key Signaling Pathway & Experimental Protocols
PI3K/Akt Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway with the point of action for this compound.
Protocol: Western Blot for Phospho-Akt (p-Akt) and Total Akt
This protocol provides a standard methodology for assessing the phosphorylation status of Akt in response to treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest. b. If applicable, serum-starve the cells for an appropriate duration (e.g., 12-24 hours) to reduce basal Akt phosphorylation. c. Pre-treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control (e.g., DMSO). d. If studying stimulated Akt activity, add a growth factor (e.g., insulin, EGF) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[2] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method like the BCA assay. b. Normalize all samples to the same concentration with lysis buffer.
4. Sample Preparation and SDS-PAGE: a. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate the proteins by size.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Blocking: Block the membrane with 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2][9] b. Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473 or Thr308) diluted in 3-5% BSA in TBST. Incubate overnight at 4°C with gentle agitation.[3] c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (for Total Akt): a. To normalize the p-Akt signal, the same membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. b. Wash the membrane extensively with TBST. c. Block the membrane again for 1 hour. d. Repeat the immunoblotting steps (6b-7b) using a primary antibody for total Akt, followed by a loading control like β-actin or GAPDH.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Optimizing Akt-IN-9 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Akt-IN-9, a potent and selective Akt inhibitor. Our goal is to help you achieve accurate and reproducible IC50 values in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the protein kinase B (Akt) signaling pathway.[1] Akt is a crucial mediator in cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, the PI3K/Akt pathway is overactive, leading to uncontrolled cell growth.[1] this compound functions by inhibiting the activity of Akt, thereby blocking these pro-survival signals and making it an attractive agent for cancer therapy.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[5] For optimal stability, this stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] When preparing working solutions for cell-based assays, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.1%) to avoid any solvent-induced cellular stress or toxicity.[5][6]
Q3: How do I determine the optimal concentration range of this compound for my IC50 experiment?
A3: The optimal concentration of this compound can vary significantly depending on the cell line, the duration of the experiment, and the specific biological question being addressed.[5] It is highly recommended to perform a preliminary dose-response experiment using a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) to identify an effective range.[5] Based on the results of this initial experiment, a narrower range of concentrations can be selected for more precise IC50 determination.[7]
Q4: How can I confirm that this compound is effectively inhibiting Akt in my cellular model?
A4: The most direct method to confirm the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of Akt at its key activation sites, Serine 473 (Ser473) and Threonine 308 (Thr308).[5] A significant reduction in the levels of phosphorylated Akt (p-Akt) compared to the total Akt protein levels is a clear indicator of successful target inhibition.[5] Additionally, you can examine the phosphorylation status of well-established downstream substrates of Akt, such as GSK3β, to further validate the inhibitory effect.[5]
Troubleshooting Guide
This guide addresses common problems that may arise during the determination of this compound's IC50 value.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding density. "Edge effects" in the multi-well plate. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| IC50 value is significantly higher than expected | Suboptimal inhibitor concentration range was tested. The incubation time with the inhibitor was too short. The cell seeding density was too high. The inhibitor has degraded due to improper storage. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. Conduct a time-course experiment to find the optimal treatment duration for your specific cell line.[6] Optimize the initial cell seeding density, as higher densities may necessitate higher inhibitor concentrations.[8] Ensure the inhibitor has been stored correctly and use a fresh aliquot for the experiment.[6] |
| No or weak inhibition of cell viability observed | The chosen cell line may be resistant to Akt inhibition. Redundant or compensatory signaling pathways may be activated. | Investigate potential resistance mechanisms such as the upregulation of other Akt isoforms or parallel survival pathways. Consider combination therapies with inhibitors of other signaling pathways. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high. | Visually inspect the medium for any signs of precipitation after adding the inhibitor.[6] If precipitation is observed, lower the concentration of this compound. Ensure the final DMSO concentration in the culture medium is kept at a minimum (ideally ≤ 0.1%).[5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step method for assessing the effect of this compound on cell viability and determining its IC50 value.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.[7]
-
Resuspend the cells in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[5]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[9]
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[5]
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7]
-
Visualizations
Caption: A diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: The experimental workflow for determining the IC50 value using an MTT assay.
Caption: A decision tree for troubleshooting common issues in IC50 experiments.
References
- 1. What are Akt-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Understanding Off-Target Effects of Akt Inhibitors in Cellular Assays
Disclaimer: Initial searches for a specific inhibitor designated "Akt-IN-9" did not yield public-domain information. The following technical guide utilizes data from well-characterized, exemplary Akt inhibitors—GSK690693 , Ipatasertib (GDC-0068) , and MK-2206 —to address common questions and troubleshooting scenarios related to off-target effects. The principles and methodologies described are broadly applicable to the study of kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with our Akt inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are a common indicator of off-target activity. While many Akt inhibitors are designed for high selectivity, they can interact with other kinases or proteins, especially at higher concentrations. For example, GSK690693, a pan-Akt inhibitor, is known to inhibit other kinases, particularly within the AGC kinase family like PKA and PKC, as well as kinases in the CAMK and STE families.[1][2] Such off-target inhibition can lead to phenotypes that are not directly related to the suppression of the PI3K/Akt signaling pathway. It is crucial to correlate phenotypic observations with on-target engagement (e.g., decreased phosphorylation of direct Akt substrates like PRAS40 or GSK3β) and to consider the known selectivity profile of the inhibitor you are using.[1][3]
Q2: How can we determine if the observed effects in our cell line are on-target or off-target?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-Response Correlation: A key first step is to perform a dose-response experiment. On-target effects should correlate with the IC50 for Akt inhibition in your cellular system. Effects that only appear at significantly higher concentrations are more likely to be off-target.
-
Substrate Phosphorylation Analysis: Use Western blotting or ELISA to analyze the phosphorylation status of well-established, direct Akt substrates (e.g., PRAS40, GSK3α/β, FOXO3a) and compare this with the phosphorylation of suspected off-target substrates.[1][3] A potent decrease in p-Akt substrates at concentrations that elicit your phenotype suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Employing a second, structurally different Akt inhibitor with a distinct off-target profile (e.g., an allosteric inhibitor like MK-2206 versus an ATP-competitive inhibitor like Ipatasertib) can be very informative. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Akt isoforms. If the phenotype of Akt knockdown mimics the effect of the inhibitor, it strongly supports an on-target mechanism.
Q3: What are the known off-target kinases for common Akt inhibitors?
A3: The off-target profiles vary significantly between inhibitors. Below is a summary for our exemplary compounds. It is always recommended to consult the manufacturer's data or published kinase profiling studies for the specific inhibitor you are using.
-
GSK690693: This inhibitor shows considerable activity against other AGC family kinases (PKA, PrkX, PKC isoforms). It also potently inhibits AMPK, DAPK3, and PAK family kinases (PAK4, 5, 6).[1][2]
-
Ipatasertib (GDC-0068): This compound is highly selective. In a broad kinase panel, the primary off-targets identified were PRKG1α, PRKG1β, and p70S6K, though with lower potency than for Akt.[3] It displays over 100-fold selectivity against PKA.[3]
-
MK-2206: As an allosteric inhibitor, MK-2206 is expected to be highly selective.[4] While comprehensive public data is limited, it is reported to be selective against other AGC kinases like PKA and PKC.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | - Cell passage number and confluency.- Reagent variability.- Off-target effects at supra-physiological concentrations. | - Maintain consistent cell culture conditions.- Aliquot and store the inhibitor properly to avoid degradation.- Perform a careful dose-titration to identify the optimal concentration for on-target activity. |
| Phenotype observed is contrary to expected Akt inhibition (e.g., increased proliferation). | - Activation of compensatory signaling pathways.- Off-target activation of a pro-proliferative kinase.- Paradoxical activation of Akt. | - Perform a phospho-kinase array to screen for compensatory pathway activation.- Check for paradoxical hyperphosphorylation of Akt (T308/S473) upon inhibitor binding, a phenomenon reported for some ATP-competitive inhibitors.[5]- Review the known off-target profile of your inhibitor for kinases that could drive the observed phenotype. |
| Cellular IC50 is much higher than the biochemical IC50. | - Poor cell permeability.- High intracellular ATP concentrations competing with the inhibitor.- Active drug efflux by transporters. | - Verify cellular target engagement using methods like the Cellular Thermal Shift Assay (CETSA).- Use a lower serum concentration during treatment, if possible, as growth factors can hyperactivate the pathway, requiring higher inhibitor concentrations.- Test for synergistic effects with inhibitors of drug efflux pumps. |
| Discrepancy between inhibitor phenotype and Akt siRNA phenotype. | - Incomplete knockdown with siRNA.- Compensation by other Akt isoforms.- The inhibitor has significant off-target effects. | - Confirm Akt knockdown efficiency by Western blot.- Use siRNAs targeting all three Akt isoforms.- This is strong evidence for an off-target effect. Profile the inhibitor against a kinase panel or use chemical proteomics to identify other targets. |
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory concentrations (IC50) of exemplary Akt inhibitors against their intended targets and known off-targets.
Table 1: On-Target Potency of Exemplary Akt Inhibitors
| Inhibitor | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Reference |
| GSK690693 | 2 nM | 13 nM | 9 nM | [1][2] |
| Ipatasertib (GDC-0068) | 5 nM | 18 nM | 8 nM | [3] |
| MK-2206 | 5 nM | 12 nM | 65 nM | [6] |
Table 2: Off-Target Kinase Inhibition Profile for GSK690693 and Ipatasertib
| Inhibitor | Off-Target Kinase | Family | IC50 | Reference |
| GSK690699 | PKA | AGC | 24 nM | [2] |
| PrkX | AGC | 5 nM | [2] | |
| PKCα | AGC | 2 nM | [2] | |
| PKCβ | AGC | 5 nM | [2] | |
| PKCγ | AGC | 21 nM | [2] | |
| AMPK | CAMK | 50 nM | [2] | |
| DAPK3 | CAMK | 81 nM | [2] | |
| PAK4 | STE | 10 nM | [2] | |
| PAK5 | STE | 52 nM | [2] | |
| PAK6 | STE | 6 nM | [2] | |
| Ipatasertib (GDC-0068) | PRKG1α | AGC | 98 nM | [3] |
| PRKG1β | AGC | 69 nM | [3] | |
| p70S6K | AGC | 860 nM | [3] | |
| PKA | AGC | 3100 nM | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
Objective: To assess the phosphorylation status of Akt substrates and potential off-target pathway components.
-
Cell Culture and Treatment: Plate cells (e.g., BT474, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of the Akt inhibitor (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-Akt (S473), total Akt, p-GSK3β (S9), total GSK3β, p-PRAS40 (T246), total PRAS40, and antibodies for suspected off-target pathways (e.g., p-ERK for MAPK pathway).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Caption: Workflow for determining inhibitor selectivity via kinase panel screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with Akt-IN-9 Inhibitor
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results during their experiments with the Akt-IN-9 inhibitor. This guide provides troubleshooting tips and frequently asked questions in a user-friendly question-and-answer format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway.[1][2] The Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. While the precise mechanism of action for this compound is not publicly detailed in peer-reviewed literature, it is referenced in patent WO2021185238A1 as a compound with potential for breast and prostate cancer research.[1][2] It is important to distinguish this compound from a similarly named compound, AKT1-IN-9, which is a selective inhibitor of the mutant AKT1(E17K).[3]
Q2: I am observing high variability in my experimental results. What are the common causes?
A2: Inconsistent results with small molecule inhibitors like this compound often stem from issues related to compound handling and experimental setup. The most common culprits include:
-
Poor Solubility: this compound is known to have low aqueous solubility (< 1 mg/ml). If the inhibitor is not fully dissolved, its effective concentration in your experiments will be inconsistent.
-
Compound Instability: Like many small molecules, this compound may be unstable in solution over time, especially when diluted in aqueous media for cell culture.
-
Cell Line Variability: Different cell lines can have varying sensitivities to Akt inhibition due to differences in their genetic background and the basal activity of the Akt pathway.
-
Assay-Specific Issues: The type of assay being used (e.g., Western blot, cell viability) has its own set of potential pitfalls that can lead to variability.
Q3: My cell viability assay (e.g., MTT, XTT) results are not consistent. What should I check?
A3: When troubleshooting cell viability assays with a hydrophobic compound like this compound, consider the following:
-
Precipitation of the Inhibitor: Visually inspect your culture plates under a microscope before and after adding the inhibitor. The formation of a precipitate will lead to an inaccurate and inconsistent concentration of the inhibitor in the media.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the results. Optimize the incubation time for your specific cell line and experimental question.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility of this compound
One of the most significant challenges with this compound is its limited solubility in aqueous solutions. This can be a major source of inconsistent experimental results.
Problem: this compound precipitates when diluted in cell culture media or aqueous buffers.
Solutions:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent like DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath).
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C or -80°C.
-
Serial Dilutions: When preparing a dilution series, perform serial dilutions in the organic solvent first before making the final dilution into the aqueous experimental buffer.
-
Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer can help maintain the solubility of the inhibitor.
Guide 2: Inconsistent Western Blot Results for Phospho-Akt (p-Akt)
Western blotting is a key technique to confirm the inhibitory effect of this compound on the Akt pathway. Inconsistent or absent p-Akt signals are a common issue.
Problem: Weak or no signal for p-Akt, or high background on the Western blot.
Solutions:
-
Sample Preparation:
-
Use Phosphatase Inhibitors: It is critical to add a cocktail of phosphatase inhibitors to your lysis buffer to prevent the dephosphorylation of Akt during sample preparation.
-
Work Quickly and on Ice: Keep your samples on ice at all times to minimize enzymatic activity.
-
-
Induce Pathway Activation: The basal level of p-Akt in some cell lines may be low. Consider stimulating the cells with a growth factor (e.g., insulin (B600854), EGF) for a short period before inhibitor treatment to increase the p-Akt signal.
-
Blocking Buffer: For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background.
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to achieve the best signal-to-noise ratio.
Quantitative Data
Due to the limited publicly available data for this compound, the following table presents data for a related and more specific inhibitor, AKT1-IN-9 , which targets the AKT1(E17K) mutant. This data is provided as a reference and may not be directly applicable to this compound.
| Parameter | Cell Line | Value |
| EC50 | LAPC4-CR | 9 nM |
| EC50 | SkBr3 | 995 nM |
Data from MedChemExpress datasheet for AKT1-IN-9.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Western Blotting to Assess Akt Inhibition
This protocol describes how to measure the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Akt-IN-9 and compensatory signaling pathways
Technical Support Center: Akt-IN-9
Welcome to the technical support center for this compound, a potent, ATP-competitive, pan-Akt inhibitor targeting Akt1, Akt2, and Akt3 isoforms. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] By binding to the ATP pocket in the kinase domain of Akt, it prevents the phosphorylation of its downstream substrates.[3] This action effectively blocks signal transduction through the PI3K/Akt/mTOR pathway, which is critical for cell proliferation, survival, and growth.[1][4] Hyperactivation of this pathway is a common event in many cancers, often due to mutations in PIK3CA or the loss of the tumor suppressor PTEN.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability and performance, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Stock solutions should be aliquoted and stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[5] For cell-based experiments, the final concentration of DMSO in the culture medium should be kept below 0.1% to prevent solvent-induced cellular stress.[5]
Q3: How do I select the appropriate concentration of this compound for my experiments?
The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response experiment starting with a broad range (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line. The table below provides reference IC50 values for target inhibition (p-PRAS40) and cell viability in common cancer cell lines.
Q4: I am observing a rebound in Akt phosphorylation (p-Akt) after prolonged treatment with this compound. Why is this happening?
Some ATP-competitive inhibitors have been shown to paradoxically cause hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473) after treatment.[6] This phenomenon is thought to be a direct consequence of the inhibitor binding to the ATP site, which can lock Akt in a conformation that is more accessible to its upstream kinases (PDK1 and mTORC2).[6] Despite this increase in phosphorylation, the kinase remains inactive due to the presence of the inhibitor in the ATP-binding pocket. To confirm target engagement, it is crucial to measure the phosphorylation of downstream substrates like PRAS40 or GSK3β, which should remain suppressed.[7]
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Downstream Akt Targets
Symptom: Western blot analysis shows little to no decrease in the phosphorylation of downstream targets like p-PRAS40 (T246) or p-GSK3β (S9) after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the effective concentration for your cell line.[5] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.[5] |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly at -20°C or -80°C and shielded from light. Use a fresh aliquot of the stock solution. |
| High Phosphatase Activity | During sample preparation for Western blotting, work quickly on ice and use a lysis buffer supplemented with fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins.[8] |
| Low Basal Pathway Activity | If cells are serum-starved, the PI3K/Akt pathway may be inactive. Ensure the pathway is active by stimulating cells with a growth factor (e.g., EGF, IGF-1) or by using cell lines with known pathway hyperactivation (e.g., PTEN-null or PIK3CA-mutant).[1] |
Issue 2: Lack of Expected Anti-proliferative Effect
Symptom: Cell viability assays (e.g., MTT, CellTiter-Glo) show minimal decrease in cell proliferation, even at concentrations that effectively inhibit downstream Akt signaling.
| Potential Cause | Troubleshooting Step |
| Activation of Compensatory Pathways | Inhibition of the Akt pathway can trigger feedback loops that activate other pro-survival pathways, most commonly the MAPK/ERK pathway.[9][10] |
| 1. Check for Compensatory Signaling: Perform a Western blot to probe for phosphorylated ERK (p-ERK). An increase in p-ERK levels following this compound treatment suggests the activation of this compensatory mechanism.[11] | |
| 2. Consider Combination Therapy: Test the combination of this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib) to block the escape pathway. This dual blockade is often synergistic.[12][13] | |
| Cellular Context and Redundancy | In some cellular contexts, other signaling pathways can sustain proliferation independently of Akt. The genetic background of your cell line (e.g., KRAS, BRAF mutations) can influence its dependence on the Akt pathway. |
| Assay Duration Too Short | Anti-proliferative effects may require longer incubation times. Extend the duration of the cell viability assay to 48 or 72 hours.[8] |
Issue 3: Development of Acquired Resistance
Symptom: After initial sensitivity, cells chronically exposed to this compound resume proliferation and no longer respond to the inhibitor.
| Potential Cause | Troubleshooting Step |
| Upregulation of Akt Isoforms | Cancer cells can develop resistance by upregulating other Akt isoforms not as potently inhibited or capable of overcoming the inhibitor. For instance, resistance to some Akt inhibitors has been linked to the upregulation of AKT3.[14][15] |
| 1. Analyze Isoform Expression: Use Western blotting to check the expression levels of Akt1, Akt2, and Akt3 in both parental and resistant cell lines.[14] | |
| 2. Confirm with Knockdown: Use siRNA to knock down the upregulated isoform in resistant cells and re-assess their sensitivity to this compound.[15] | |
| Activation of Receptor Tyrosine Kinases (RTKs) | Sustained Akt inhibition can lead to a feedback upregulation of RTKs, such as HER3 (ErbB3), which can reactivate the PI3K or other survival pathways.[11] |
| 1. Screen RTK Activity: Use a phospho-RTK array to screen for broad changes in RTK activation between parental and resistant cells.[14] | |
| 2. Validate and Inhibit: Confirm array hits with Western blotting and test combination therapies targeting the upregulated RTK. |
Data Presentation: this compound Performance
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. PKA |
| Akt1 | 5 | >600-fold |
| Akt2 | 18 | >170-fold |
| Akt3 | 8 | >380-fold |
| PKA | 3100 | - |
| p70S6K | 860 | >4-fold |
| (Data are representative values based on known pan-Akt inhibitors like GDC-0068).[2][11] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | Key Mutation(s) | p-PRAS40 IC50 (nM) | Cell Viability IC50 (nM) |
| LNCaP | Prostate | PTEN null | 157 | 350 |
| PC3 | Prostate | PTEN null | 197 | 410 |
| KPL-4 | Breast | PIK3CA H1047R | ~250 | ~550 |
| MCF7 | Breast | PIK3CA E545K | ~210 | ~500 |
| BT474 | Breast | PIK3CA K111N, HER2+ | 208 | 480 |
| (Data are representative values based on published data for similar pan-Akt inhibitors).[11] |
Signaling Pathways & Experimental Workflows
Caption: The canonical PI3K/Akt signaling pathway.
Caption: Mechanism of action for the ATP-competitive inhibitor this compound.
Caption: Compensatory activation of the MAPK/ERK pathway upon Akt inhibition.
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blotting for Akt Pathway Inhibition
This protocol details the analysis of Akt pathway inhibition by measuring the phosphorylation status of key downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PC3, MCF7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
If necessary, serum-starve cells overnight to reduce basal pathway activity.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2-24 hours). Include a positive control (e.g., IGF-1 stimulation) and a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells on ice by adding 100-150 µL of RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[8]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
-
p-Akt (Ser473)
-
Total Akt
-
p-PRAS40 (Thr246)
-
p-GSK3β (Ser9)
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to their respective total protein levels.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Trypsinize and count cells. Seed a 96-well plate with 3,000-8,000 cells per well in 100 µL of media. The optimal seeding density should be determined empirically for each cell line.
-
To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS.[8]
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of a background control well (media and MTT only) from all experimental wells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Solvent Effects of Akt-IN-9 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Akt-IN-9 in in vitro experiments, with a primary focus on minimizing the confounding effects of solvents.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent and selective inhibitor of the E17K mutant of AKT1.[1] For in vitro use, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1]
Q2: Why is DMSO commonly used and what are its potential drawbacks?
DMSO is a versatile solvent due to its ability to dissolve a wide range of hydrophobic compounds, making it a common choice for preparing stock solutions of small molecule inhibitors.[2] However, DMSO is not biologically inert and can exert its own effects on cells, potentially leading to misinterpretation of experimental results.[3] These effects can be cell-type dependent and concentration-dependent.[3]
Q3: What are the known off-target effects of DMSO on the Akt signaling pathway?
Several studies have shown that DMSO can directly impact cellular signaling pathways. Notably, DMSO has been reported to promote the phosphorylation of kinases, including those in the PI3K/Akt pathway.[3] This can lead to an increase in basal Akt activity, potentially masking the inhibitory effect of this compound, or to heterogeneous responses across different cell lines.[3]
Q4: What is the recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced artifacts, it is crucial to maintain the final DMSO concentration in the cell culture medium as low as possible, ideally at or below 0.1% (v/v).[2] The sensitivity to DMSO can vary significantly between cell lines, so it is highly recommended to perform a DMSO tolerance assay for your specific cell model.
Q5: Are there any alternative solvents to DMSO for in vitro assays?
Yes, researchers are exploring greener and more inert alternatives to DMSO. Some promising options include Cyrene™, a bio-based solvent, and zwitterionic liquids (ZIL).[4][5][6][7][8] However, the solubility and stability of this compound in these alternative solvents have not been widely reported and would require empirical validation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays, with a focus on solvent-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| High background phosphorylation of Akt in vehicle control | DMSO is activating the Akt pathway in your cell line. | 1. Perform a DMSO dose-response curve: Determine the highest concentration of DMSO that does not significantly increase Akt phosphorylation in your specific cell line. 2. Lower the final DMSO concentration: Prepare a more concentrated stock solution of this compound to allow for a smaller volume to be added to your assay, thereby lowering the final DMSO concentration. 3. Consider an alternative solvent: If lowering the DMSO concentration is not feasible or effective, test the solubility and efficacy of this compound in an alternative solvent like Cyrene™. |
| Inconsistent or lower-than-expected potency of this compound | 1. Solvent interference: The final DMSO concentration may be interfering with the inhibitor's activity or the assay readout. 2. Precipitation of this compound: The inhibitor may be precipitating out of solution upon dilution into aqueous assay buffers. | 1. Standardize solvent concentration: Ensure that the final concentration of the solvent is identical across all wells, including controls. 2. Visually inspect for precipitation: When preparing dilutions, carefully check for any signs of compound precipitation. If observed, consider preparing fresh dilutions or using a different dilution scheme. 3. Test alternative solvents: Evaluate if an alternative solvent improves the solubility and apparent potency of this compound. |
| Vehicle control shows significant cytotoxicity | The cell line is sensitive to the solvent at the concentration used. | 1. Determine the Maximum Tolerated Concentration (MTC): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of solvent concentrations to identify the MTC for your specific cell line. 2. Reduce final solvent concentration: Adjust the stock concentration of this compound to use a smaller volume of solvent in the final assay. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in different cell lines, highlighting the importance of empirical validation in your specific experimental system.
| Cell Line | EC50 (nM) | Reference |
| LAPC4-CR | 9 | [1] |
| SkBr3 | 995 | [1] |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay
This protocol is designed to determine the maximum concentration of DMSO that does not significantly affect the viability of your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (anhydrous, sterile-filtered)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium. A typical range to test is from 2% down to 0.015% (v/v). Include a "medium only" control.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the plate for the desired duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol allows for the detection of changes in Akt phosphorylation at Ser473 upon treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Phospho-Akt (Ser473) and total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Akt Inhibitors: Akt-IN-9 vs. MK-2206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the serine/threonine kinase Akt: Akt-IN-9 and MK-2206. This document is intended to assist researchers in making informed decisions for their studies by presenting available data on their mechanism of action, potency, and experimental protocols.
Introduction to Akt and its Role in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The frequent dysregulation of this pathway in a wide variety of human cancers has established it as a key target for therapeutic intervention.[1][3][4] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway, with three isoforms (Akt1, Akt2, and Akt3) that regulate a multitude of downstream substrates involved in cellular survival and apoptosis.[5][6][7][8][9] Consequently, the development of potent and selective Akt inhibitors is a major focus in oncology drug discovery.
Overview of this compound and MK-2206
This guide focuses on a comparative analysis of two Akt inhibitors: the commercially available research compound this compound and the well-characterized clinical trial candidate MK-2206.
This compound is described as a potent inhibitor of Akt and is available for research purposes.[10] However, detailed public-domain data regarding its specific mechanism of action, isoform selectivity, and in vitro or in vivo efficacy are limited. Information is primarily derived from a patent application, suggesting its potential in breast and prostate cancer research.[10]
MK-2206 is an orally bioavailable, allosteric inhibitor of all three Akt isoforms.[11][12][13] Unlike ATP-competitive inhibitors, MK-2206 binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[8] It has been extensively evaluated in preclinical studies and has advanced into clinical trials for various solid tumors.[14][15]
Mechanism of Action
The primary difference in the proposed mechanisms of these inhibitors lies in their binding mode to the Akt kinase.
This compound: The precise binding mechanism of this compound is not publicly detailed. It is broadly categorized as an Akt inhibitor.[10]
MK-2206: MK-2206 is a non-ATP competitive, allosteric inhibitor.[11][13] It binds to the interface between the pleckstrin homology (PH) and kinase domains of Akt, preventing the conformational changes required for its activation.[8] This allosteric inhibition is dependent on the presence of both domains.[8]
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition for Akt inhibitors like MK-2206.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. assayquant.com [assayquant.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Akt-IN-9 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Akt-IN-9, a potent inhibitor of Akt (also known as Protein Kinase B). The objective is to offer a data-driven comparison with other well-characterized Akt inhibitors, namely the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Capivasertib. This document outlines key experimental protocols and presents available data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and Comparator Compounds
This compound is a potent inhibitor of AKT signaling, with demonstrated activity in cellular and in vivo models. It has shown selectivity for the mutant AKT1(E17K) in certain cancer cell lines[1]. For a robust evaluation of its target engagement, a multi-faceted approach is recommended, employing both indirect and direct measurement techniques. This guide will compare this compound with MK-2206, a well-studied allosteric inhibitor, and Capivasertib, a potent ATP-competitive pan-Akt inhibitor.
Data Presentation: Quantitative Comparison of Akt Inhibitors
The following tables summarize the available quantitative data for this compound and the comparator compounds across various assays. It is important to note that direct head-to-head comparative data for this compound using all methods is limited in publicly available literature.
Table 1: Biochemical and Cellular Potency of Akt Inhibitors
| Parameter | This compound | MK-2206 | Capivasertib |
| Mechanism of Action | Potent AKT inhibitor[2] | Allosteric | ATP-competitive |
| Biochemical IC50 (Akt1) | Not Publicly Available | 5-8 nM[3] | 3 nM[4] |
| Biochemical IC50 (Akt2) | Not Publicly Available | 12 nM[5] | 7 nM[4] |
| Biochemical IC50 (Akt3) | Not Publicly Available | 65 nM[5] | 7 nM[4] |
| Cellular pAkt Inhibition EC50 | 9 nM (LAPC4-CR), 995 nM (SkBr3) for mutant AKT1(E17K)[1] | ~50 nM (in some cell lines) | Not Publicly Available |
| In Vivo Efficacy | Reduces pAkt and pPRAS40 at 40 mg/kg[1] | Inhibits tumor growth in xenograft models | Shows clinical activity in patients[6] |
Table 2: Target Engagement Validation Data
| Assay | This compound | MK-2206 | Capivasertib |
| Western Blot (pAkt Ser473/Thr308) | Demonstrated inhibition[1] | Significant suppression of pAkt[7] | Inhibition of pAkt demonstrated in vivo[8] |
| Cellular Thermal Shift Assay (CETSA) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| NanoBRET™ Target Engagement Assay | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for validating Akt inhibitor target engagement.
Experimental Protocols
Western Blotting for Phospho-Akt (pAkt)
Objective: To indirectly measure the engagement of this compound with its target by assessing the phosphorylation status of Akt at Serine 473 (S473) and Threonine 308 (T308), as well as downstream substrates like GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LAPC4-CR or SkBr3) and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with various concentrations of this compound, MK-2206, or Capivasertib for 1-2 hours. Stimulate with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes to induce Akt phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pAkt (S473), pAkt (T308), total Akt, pGSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize pAkt levels to total Akt and the loading control. Calculate the EC50 value for the inhibition of Akt phosphorylation.
Cellular Thermal Shift Assay (CETSA®)
Objective: To directly demonstrate the binding of this compound to Akt in a cellular environment by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from precipitated aggregates by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble Akt in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Akt as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To directly and quantitatively measure the binding of this compound to Akt in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding an Akt-NanoLuc® fusion protein and a carrier DNA.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ Kinase Tracer and a range of concentrations of this compound to the cells.
-
BRET Measurement: After a 2-hour incubation at 37°C, measure the donor (450 nm) and acceptor (610 nm) emissions using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The binding of this compound will compete with the tracer, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.
Conclusion
Validating the target engagement of this compound is a critical step in its development as a research tool and potential therapeutic. This guide provides a framework for a comparative analysis of this compound with other established Akt inhibitors. While direct comparative data for this compound across all advanced target engagement assays is not yet widely available, the provided protocols for Western blotting, CETSA, and NanoBRET offer robust methods for generating this crucial information. The existing data on this compound's cellular activity, particularly against mutant Akt1, highlights its potential as a valuable and selective inhibitor. Further studies employing the methodologies outlined here will be instrumental in fully characterizing its mechanism of action and solidifying its position in the landscape of Akt-targeted research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Endogenous pAKT activity is associated with response to AKT inhibition alone and in combination with immune checkpoint inhibition in murine models of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Mangel an öffentlichen Daten zu Akt-IN-9 erzwingt eine vergleichende Analyse von Capivasertib
Eine umfassende Suche nach öffentlich zugänglichen Daten über die synergistische Wirkung des spezifischen AKT-Inhibitors Akt-IN-9 mit anderen Krebsmedikamenten erbrachte keine ausreichenden Ergebnisse für eine detaillierte vergleichende Analyse. Die verfügbaren Informationen beschränken sich auf eine Patentanmeldung (WO2021185238A1), die this compound als potenten AKT-Inhibitor mit potenziellem Nutzen bei der Erforschung von Brust- und Prostatakrebs identifiziert. Es fehlen jedoch publizierte, von Experten begutachtete Studien, die quantitative Daten zu synergistischen Effekten, detaillierte experimentelle Protokolle oder spezifische Signalweganalysen in Kombinationstherapien belegen.
Angesichts dieser Datenlücke wird dieser Leitfaden stattdessen eine vergleichende Analyse des gut charakterisierten und klinisch relevanten AKT-Inhibitors Capivasertib (B1684468) (AZD5363) liefern. Für Capivasertib liegt eine Fülle von präklinischen und klinischen Daten vor, insbesondere in Kombination mit Fulvestrant (B1683766) bei Hormonrezeptor-positivem (HR+), HER2-negativem Brustkrebs. Dieser Leitfaden wird die synergistischen Wirkungen von Capivasertib beleuchten und dabei die vom Benutzer geforderten strengen Kriterien für Datenpräsentation, experimentelle Protokolle und Visualisierung einhalten.
Vergleichsleitfaden: Synergistische Aktivität von Capivasertib in der Krebstherapie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Capivasertib in Kombination mit anderen Krebsmedikamenten, untermauert durch experimentelle Daten aus präklinischen und klinischen Studien.
Zusammenfassung der quantitativen Daten
Die synergistische Wirkung von Capivasertib wurde in verschiedenen präklinischen und klinischen Studien untersucht. Die folgende Tabelle fasst die quantitativen Ergebnisse der Kombinationstherapien zusammen.
| Wirkstoffkombination | Krebsart | Modell/Studie | Analysierte Parameter | Ergebnisse | Quelle(n) |
| Capivasertib + Fulvestrant | HR+/HER2- Brustkrebs | Phase-III-Studie (CAPItello-291) | Progressionsfreies Überleben (PFS) | Medianes PFS: 7,3 Monate vs. 3,1 Monate (Placebo + Fulvestrant) bei Tumoren mit PIK3CA/AKT1/PTEN-Veränderungen. Hazard Ratio (HR) = 0,50.[1][2] | [1][2] |
| Capivasertib + Fulvestrant | HR+/HER2- Brustkrebs (Aromatasehemmer-resistent) | Phase-II-Studie (FAKTION) | Progressionsfreies Überleben (PFS), Gesamtüberleben (OS) | Medianes PFS: 10,3 Monate vs. 4,8 Monate (Placebo + Fulvestrant). Medianes OS: 29,3 Monate vs. 23,4 Monate.[3][4] | [3][4] |
| Capivasertib + Paclitaxel | Dreifach negativer Brustkrebs (TNBC) | Phase-II-Studie (PAKT) | Progressionsfreies Überleben (PFS) | Zeigte einen PFS-Vorteil, insbesondere in der Population mit PIK3CA/AKT1/PTEN-Veränderungen.[5] | [5] |
| Capivasertib + Fulvestrant | Palbociclib-resistenter ER+ Brustkrebs | Präklinische Modelle (Zelllinien und PDX) | Zellzyklus-Gene, S-Phasen-Fraktion | Konsistente Reduktion der Zellfraktion in der S-Phase in naiven und resistenten Zellen. Wirksamkeit in vivo in Palbociclib-resistenten PDX-Modellen.[6] | [6] |
Detaillierte experimentelle Protokolle
2.1 In-vitro-Synergie-Assays (Beispielprotokoll)
-
Zellkultur: Brustkrebs-Zelllinien (z. B. MCF-7 für ER+, MDA-MB-468 für TNBC) werden in geeigneten Medien kultiviert.
-
Wirkstoffbehandlung: Die Zellen werden in 96-Well-Platten ausgesät und mit einer seriellen Verdünnung von Capivasertib, dem Kombinationspartner (z. B. Fulvestrant, Paclitaxel) und der Kombination beider Wirkstoffe in einem konstanten Verhältnis behandelt.
-
Zellviabilitätsmessung: Nach einer Inkubationszeit von 72-96 Stunden wird die Zellviabilität mit einem kommerziellen Reagenz (z. B. CellTiter-Glo®) gemessen.
-
Datenanalyse: Die Ergebnisse werden verwendet, um Dosis-Wirkungs-Kurven zu erstellen. Der synergistische Effekt wird mithilfe der Chou-Talalay-Methode quantifiziert, um den Kombinationen-Index (CI) zu berechnen. Ein CI < 1 zeigt Synergie an, ein CI = 1 Additivität und ein CI > 1 Antagonismus.
2.2 Phase-III-Studie CAPItello-291 (Studiendesign)
-
Titel: Eine randomisierte, doppelblinde Phase-III-Studie zur Untersuchung der Wirksamkeit von Capivasertib + Fulvestrant im Vergleich zu Placebo + Fulvestrant bei Patientinnen mit lokal fortgeschrittenem (inoperablem) oder metastasiertem HR+/HER2- Brustkrebs nach Rezidiv oder Progression unter oder nach einer Aromatasehemmer-Therapie.[7]
-
Patientenpopulation: 708 Patientinnen mit HR-positivem, HER2-negativem, lokal fortgeschrittenem oder metastasiertem Brustkrebs, deren Erkrankung unter oder nach einer Behandlung auf der Basis eines Aromatasehemmers fortgeschritten war.[1]
-
Behandlungsarme:
-
Primäre Endpunkte: Progressionsfreies Überleben (PFS) in der Gesamtpopulation und in einer Population von Patientinnen, deren Tumore qualifizierende Veränderungen im AKT-Signalweg (PIK3CA, AKT1 oder PTEN) aufweisen.[8]
-
Biomarker-Analyse: Tumorgewebeproben wurden auf Alterationen in den Genen PIK3CA, AKT1 und PTEN untersucht, um die prädiktive Wirkung dieser Biomarker zu bewerten.[2]
Visualisierung von Signalwegen und Arbeitsabläufen
3.1 PI3K/AKT/mTOR-Signalweg und die Wirkung von Capivasertib
Der PI3K/AKT/mTOR-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben und wird in vielen Krebsarten überaktiviert. Capivasertib ist ein potenter und selektiver Inhibitor aller drei AKT-Isoformen (AKT1, AKT2 und AKT3).
Abbildung 1: Vereinfachter PI3K/AKT-Signalweg und Angriffspunkte von Capivasertib und Fulvestrant.
3.2 Logischer Arbeitsablauf der CAPItello-291-Studie
Dieses Diagramm skizziert den logischen Fluss der CAPItello-291-Studie, von der Patientenauswahl bis zur Analyse der Endpunkte.
Abbildung 2: Logischer Arbeitsablauf der klinischen Phase-III-Studie CAPItello-291.
Schlussfolgerung
Die Kombination des AKT-Inhibitors Capivasertib mit der endokrinen Therapie Fulvestrant stellt eine wirksame Strategie zur Überwindung der Therapieresistenz bei HR+/HER2- fortgeschrittenem Brustkrebs dar. Die Daten der CAPItello-291-Studie belegen eine statistisch signifikante und klinisch bedeutsame Verbesserung des progressionsfreien Überlebens, insbesondere bei Patientinnen mit Tumoren, die Alterationen im PI3K/AKT-Signalweg aufweisen.[8][9] Die präklinischen Daten stützen diese Ergebnisse und deuten darauf hin, dass die duale Hemmung des AKT- und ER-Signalwegs auch in Modellen der erworbenen Resistenz gegen CDK4/6-Inhibitoren wirksam sein kann.[6] Diese Ergebnisse unterstreichen das Potenzial von Capivasertib als wichtige neue Therapieoption und rechtfertigen die weitere Untersuchung von Kombinationstherapien mit AKT-Inhibitoren bei verschiedenen Krebsarten.
References
- 1. Capivasertib With Fulvestrant for Previously Treated Advanced Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. medpagetoday.com [medpagetoday.com]
- 5. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining the AKT inhibitor capivasertib and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Capivasertib in combination with FASLODEX® (fulvestrant) granted Priority Review in the US for patients with advanced HR-positive breast cancer [astrazeneca-us.com]
- 9. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
The Allosteric Advantage: A Comparative Guide to Akt-IN-9 and MK-2206 in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric Akt inhibitors, Akt-IN-9 and the extensively studied MK-2206. We delve into their efficacy across various cancer cell lines, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The serine/threonine kinase Akt, a central node in the PI3K/Akt signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy to modulate Akt activity with high specificity.[6] This guide focuses on comparing the effects of two such inhibitors, this compound and MK-2206, in different cancer cell lines.
Comparative Efficacy: A Look at the Numbers
The inhibitory effects of this compound and MK-2206 on cell viability have been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
This compound: Initial Findings
While data for this compound is less extensive, initial studies have established its growth-inhibitory effects in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1563 | Lung Cancer | ~ 0.54 | [6] |
| NCI-H1618 | Lung Cancer | ~ 22 | [6] |
| NCI-H1623 | Lung Cancer | ~ 15 | [6] |
| MOLT-4, CEM, Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.06 - 0.9 | [6] |
MK-2206: A Broader Spectrum of Activity
MK-2206 has been more widely characterized, demonstrating potent activity against a diverse panel of cancer cell lines, particularly those with activating mutations in the PI3K/Akt pathway.[7]
| Cell Line | Cancer Type | IC50 | Reference |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 µM | [1] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 µM | [1] |
| ZR75-1 | Breast Cancer (PTEN loss) | Sensitive | [7] |
| MCF7 | Breast Cancer (PIK3CA mutant) | Sensitive | [7] |
| BT474 | Breast Cancer (PIK3CA mutant) | Sensitive | [7] |
| MDA-MB-231 | Breast Cancer (Resistant) | Resistant | [7] |
| COG-LL-317, RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 0.2 µM | [4] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < 0.2 µM | [4] |
| CHLA-10 | Ewing Sarcoma | < 0.2 µM | [4] |
| Mia PaCa-2, Panc-1 | Pancreatic Cancer | Proliferation inhibited at 1 µM | [8] |
Delving into the Mechanism: Apoptosis and Downstream Signaling
Beyond inhibiting proliferation, a key aspect of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis.
Studies have shown that MK-2206 can induce apoptosis in a dose-dependent manner in various cancer cell lines.[7][8] For instance, in pancreatic cancer cells, treatment with 1 µM MK-2206 for 48 hours significantly increased the percentage of apoptotic cells.[8] Similarly, in breast cancer cell lines, MK-2206 treatment led to an increase in apoptosis.[7] In contrast, in nasopharyngeal carcinoma cell lines, MK-2206 induced cell cycle arrest at the G1 phase but did not show evidence of apoptosis, instead promoting autophagy.[1]
The anti-proliferative and pro-apoptotic effects of these inhibitors are a direct consequence of their ability to block the phosphorylation of Akt and its downstream targets. Western blot analyses have consistently demonstrated that MK-2206 effectively reduces the phosphorylation of Akt at both Ser473 and Thr308.[9][10] This inhibition cascades down to affect key downstream effectors, including:
-
PRAS40: Inhibition of PRAS40 phosphorylation is a common indicator of Akt pathway suppression.[1][11]
-
GSK3β: Reduced phosphorylation of GSK3β is another hallmark of Akt inhibition.[12]
-
S6 Ribosomal Protein: Decreased phosphorylation of S6, a component of the mTOR pathway downstream of Akt, signifies a blockade of protein synthesis and cell growth signals.[5][9]
-
FOXO3a: Akt inhibition can lead to the activation of the pro-apoptotic transcription factor FOXO3a.[12]
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the Akt signaling pathway, a typical experimental workflow for evaluating Akt inhibitors, and the logical relationship of their effects.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for evaluating Akt inhibitor efficacy.
Caption: Logical flow from Akt inhibition to cellular effects.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of the Akt inhibitor (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 or 96 hours).[13]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Plate cells in 6-well plates and treat with the Akt inhibitor at the desired concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets (e.g., p-PRAS40, p-S6, p-GSK3β), followed by incubation with HRP-conjugated secondary antibodies.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and MK-2206 demonstrate promise as inhibitors of the Akt signaling pathway. While MK-2206 has been more extensively studied, providing a wealth of comparative data across numerous cell lines, the initial findings for this compound are encouraging. The choice of inhibitor and its optimal concentration will ultimately depend on the specific cancer type and the genetic background of the cells under investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of allosteric Akt inhibition in cancer.
References
- 1. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Tumor Activity of AKT Inhibitors: Benchmarking for Novel Compounds like Akt-IN-9
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a critical signaling node that promotes cell survival, proliferation, and growth, and its hyperactivation is a common feature in many human cancers.[1][2] This has made AKT a highly attractive target for cancer therapy. Akt-IN-9 is a potent inhibitor of AKT with potential for research in breast and prostate cancer.[3] While specific peer-reviewed in vivo anti-tumor data for this compound is not yet widely published, this guide provides a comparative framework using data from two well-characterized AKT inhibitors, MK-2206 and Ipatasertib. This allows researchers to benchmark the expected performance of new chemical entities like this compound.
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.[4] Dysregulation of this pathway is frequently observed in cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][5] AKT inhibitors can be broadly classified into allosteric inhibitors and ATP-competitive inhibitors, each with distinct mechanisms of action.[6]
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor activity of the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib in preclinical xenograft models. This data provides a baseline for evaluating the potential efficacy of novel AKT inhibitors.
| Inhibitor | Type | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| MK-2206 | Allosteric | A2780 Ovarian Cancer Xenograft | Nude Mice | 240 mg/kg, p.o., 3 times a week | ~60% TGI | [7] |
| ZR75-1 Breast Cancer Xenograft (PTEN-mutant) | Nude Mice | Not specified | Inhibited tumor growth | [8][9] | ||
| Combination with Paclitaxel | Breast Cancer Xenograft | Not specified | Significantly greater antitumor efficacy than either agent alone | [8][9] | ||
| Ipatasertib (GDC-0068) | ATP-Competitive | PTEN-deficient Prostate Cancer Xenograft | Not specified | Not specified | Effective antitumor activity | [10] |
| PIK3CA H1047R Mutant Breast Cancer Xenograft | Not specified | Not specified | Robust anti-tumor activity | [10] | ||
| Combination with Abiraterone | mCRPC (PTEN loss) | Not specified | Significantly superior radiologic progression-free survival | [11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo studies.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AKT inhibitors.
Caption: A generalized experimental workflow for in vivo tumor xenograft studies.
Detailed Experimental Protocols
The successful validation of an anti-tumor agent in vivo relies on a meticulously planned and executed experimental protocol. Below is a representative methodology based on published studies of AKT inhibitors.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., A2780 ovarian, ZR75-1 breast) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models:
-
Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
3. Xenograft Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.
-
A specific number of cells (e.g., 5 x 10^6 to 10 x 10^6) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., MK-2206) is formulated in a suitable vehicle and administered via the appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week) throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, animals are euthanized, and tumors may be excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers).
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 10. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Drug for Prostate Cancer: Ipatasertib, an AKT Inhibitor [medscape.com]
Navigating the Landscape of Pan-Akt Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable pan-Akt inhibitor is a critical decision in the study of cancer and other diseases where the PI3K/Akt signaling pathway is dysregulated. While the specific inhibitor "Akt-IN-9" requested for comparison does not appear in publicly available scientific literature, this guide provides a comprehensive comparison of several well-characterized and widely used pan-Akt inhibitors, offering a valuable alternative for researchers in the field.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), have emerged as promising anti-cancer agents. This guide provides a comparative overview of key pan-Akt inhibitors, their performance based on experimental data, and detailed methodologies for their evaluation.
Comparative Analysis of Pan-Akt Inhibitors
The efficacy and selectivity of pan-Akt inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) against the Akt isoforms and other related kinases. A lower IC50 value indicates greater potency. The following table summarizes the biochemical potency of several prominent pan-Akt inhibitors.
| Inhibitor | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | PKA (IC50, nM) | Selectivity vs. PKA |
| MK-2206 | 2 | 12 | 65 | >500 | >25-fold |
| Ipatasertib (GDC-0068) | 5 | 29 | 80 | 1600 | ~320-fold |
| Capivasertib (AZD5363) | 3 | 7 | 7 | 470 | ~157-fold |
| A-443654 | 0.38 | 1.8 | 1.9 | 15 | ~40-fold |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is a synthesis from multiple sources for comparative purposes.
Signaling Pathway and Point of Inhibition
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Pan-Akt inhibitors typically act by competing with ATP for the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pan-Akt inhibitors.
Experimental Protocols
To evaluate and compare the performance of pan-Akt inhibitors, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Akt isoforms.
Methodology:
-
Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes, a substrate peptide (e.g., GSK3α peptide), ATP, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the Akt enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of Downstream Akt Signaling
Objective: To assess the inhibitor's ability to block Akt signaling within a cellular context by measuring the phosphorylation status of downstream targets.
Methodology:
-
Cell Culture: Cancer cell lines with a constitutively active Akt pathway (e.g., due to PTEN loss or PIK3CA mutation) are cultured.
-
Treatment: Cells are treated with various concentrations of the pan-Akt inhibitor for a specified time.
-
Lysate Preparation: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt, at Ser473 and Thr308), total GSK3β, and phosphorylated GSK3β (p-GSK3β, at Ser9).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis: A decrease in the levels of p-Akt and p-GSK3β with increasing inhibitor concentration indicates effective target engagement.
Cell Viability Assay
Objective: To determine the effect of the inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the pan-Akt inhibitor.
-
Incubation: Cells are incubated for a period of 48 to 72 hours.
-
Viability Measurement: Cell viability is assessed using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: A typical experimental workflow for the evaluation of pan-Akt inhibitors.
Navigating the Therapeutic Landscape of PTEN-Null Cancers: A Comparative Guide to Targeted Inhibitors
For Immediate Release
[City, State] – [Date] – The loss of the tumor suppressor gene PTEN is a frequent event in a multitude of cancers, leading to unchecked activation of the PI3K/Akt signaling pathway and promoting tumor growth, proliferation, and survival. This genetic alteration has spurred the development of various targeted therapies. This guide offers a comparative analysis of the efficacy of several classes of inhibitors in PTEN-null cancer cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of oncology.
Akt Inhibitors: A Direct Approach to a Key Node
Akt is a central kinase in the PI3K pathway, making it a prime target for therapeutic intervention in PTEN-deficient tumors. Several Akt inhibitors have demonstrated preclinical and clinical activity.
Comparative Efficacy of Akt Inhibitors
| Inhibitor | Cancer Type (Cell Line/Model) | Key Findings | Reference |
| Capivasertib (AZD5363) | Hormone Receptor-positive, HER2-negative Breast Cancer | In combination with fulvestrant, significantly improved progression-free survival in patients with PI3K/AKT/PTEN alterations. | |
| PTEN-deficient de novo Metastatic Hormone-Sensitive Prostate Cancer | In combination with abiraterone (B193195) and ADT, showed a statistically significant improvement in radiographic progression-free survival. | ||
| MK-2206 | Advanced Breast Cancer (with PIK3CA/AKT mutations or PTEN loss) | Showed modest single-agent activity with objective tumor responses in a phase II trial. | |
| KRAS-mutant Colorectal Cancer (HCT116 Xenograft) | Combination with selumetinib (B1684332) (MEK inhibitor) resulted in a moderate but significant increase in tumor regression compared to selumetinib alone. | ||
| Akti-1/2 | PTEN-null Mouse Embryonic Fibroblasts (MEFs) | Combination with chloroquine (B1663885) (CQ) was significantly more effective at inducing cell death compared to PTEN-positive MEFs. | |
| Ovarian Cancer (ascites-derived cells) | Reduced cell viability and induced autophagy. |
Alternative Strategies: Broadening the Attack on PTEN-Null Tumors
Beyond direct Akt inhibition, other therapeutic avenues have shown promise by targeting different components of the PI3K pathway or exploiting synthetic lethal relationships.
PI3K/mTOR Inhibition
Given that PTEN is the primary negative regulator of PI3K, inhibitors of PI3K and the downstream effector mTOR are logical therapeutic choices.
| Inhibitor | Target | Cancer Type (Cell Line/Model) | Key Findings | Reference |
| AZD8186 (PI3Kβ inhibitor) + Vistusertib (mTOR inhibitor) | PI3Kβ / mTOR | PTEN-null Triple-Negative Breast Cancer (HCC70), Prostate Cancer (PC3), Renal Cancer (786-0) Xenografts | Combination treatment resulted in increased and durable tumor growth inhibition, and in some cases, tumor regression. | |
| BKM120 (Pan-PI3K inhibitor) | Pan-PI3K | Glioblastoma (U87MG) | Inhibited phosphorylation of Akt and its downstream targets. Showed antiproliferative activity irrespective of PTEN status, with IC50 values in the 1-2 µmol/L range in glioma cell lines. | |
| GSK2636771 (PI3Kβ inhibitor) | PI3Kβ | Solid tumors with PTEN loss | Modest single-agent activity observed in a phase II trial, with 22% of patients experiencing stable disease. | |
| Everolimus (mTOR inhibitor) | mTOR | Metastatic Castrate-Resistant Prostate Cancer (PTEN-mutant patient) | An exceptional response was observed in a patient with a PTEN inactivating mutation. |
Synthetic Lethality: Exploiting a Key Vulnerability
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has emerged as a powerful strategy for targeting cancers with specific tumor suppressor gene deletions.
| Inhibitor | Target | Cancer Type (Cell Line/Model) | Key Findings | Reference |
| Olaparib (PARP inhibitor) | PARP | PTEN-deficient cancer cells | PTEN deficiency can lead to defects in homologous recombination, sensitizing cells to PARP inhibitors. However, clinical data on the efficacy of PARP inhibitors in PTEN-deficient tumors without BRCA mutations is still emerging and sometimes conflicting. | |
| A12B4C3 (PNKP inhibitor) | PNKP | PTEN-null Colorectal Cancer (HCT116) | Loss of PTEN sensitized cells to the PNKP inhibitor, demonstrating a synthetic lethal interaction. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Cell Viability and Proliferation Assays
-
Crystal Violet Staining: Used to assess long-term cell viability. Cells are seeded in multi-well plates, treated with the indicated drugs, and incubated for a specified period (e.g., 21 days). After incubation, cells are fixed with methanol (B129727) and stained with a crystal violet solution. The stained cells are then solubilized, and the absorbance is measured to quantify cell number.
-
Trypan Blue Exclusion Assay: A method to count viable cells. A cell suspension is mixed with trypan blue dye. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. The number of viable and non-viable cells is then counted using a hemocytometer.
-
CellTiter-Blue Assay: A fluorescence-based assay to measure cell viability. The reagent is added to cells in culture, and viable cells convert the non-fluorescent resazurin (B115843) to the fluorescent resorufin. Fluorescence is measured to determine the number of viable cells.
Apoptosis Assays
-
Annexin V Staining: A common method to detect early apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during apoptosis, and a viability dye like propidium (B1200493) iodide (PI). The stained cells are then analyzed by flow cytometry
Safety Operating Guide
Essential Procedures for the Proper Disposal of Akt-IN-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Akt-IN-9, a potent AKT inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle this compound as a potent, potentially hazardous substance. The following procedures are based on established best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement all recommended safety measures.
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted to ensure the use of appropriate PPE.[1] When handling this compound and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses that comply with OSHA regulations.[2]
-
Hand Protection: Appropriate chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, respiratory protection should be used.[3]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2][3]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent ingestion and inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. At no point should this waste be disposed of in the regular trash or down the drain.[3][4]
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables.[4]
-
Containment:
-
Solid Waste: Place unused or expired this compound powder and contaminated solids (e.g., weighing paper, pipette tips, gloves) into a designated, robust, and sealable hazardous waste container.[3][4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use.[4]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2][3] If the waste is a solution, the solvent and approximate concentration should also be included on the label.[3]
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is utilized for liquid waste to prevent spills.[3]
-
Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated. A common method involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Data Presentation
Due to the lack of specific quantitative disposal data for this compound, a comparative data table is not applicable. However, the principles for handling potent compounds are universal. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[4] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[4] |
Experimental Protocols
The step-by-step disposal protocol provided above serves as the detailed methodology for the safe disposal of this compound. This protocol is derived from best practices for handling potent kinase inhibitors and other hazardous chemical wastes.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Akt-IN-9
Disclaimer: No specific Safety Data Sheet (SDS) for Akt-IN-9 was found. The following guidance is based on best practices for handling potent, small molecule kinase inhibitors and general laboratory safety protocols. Researchers should always consult their institution's safety office and the supplier's SDS if available.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
A thorough risk assessment should be conducted before handling this compound. Given the potent nature of kinase inhibitors, a combination of engineering controls, administrative controls, and personal protective equipment is crucial to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation.
Administrative Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area of the laboratory.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds before working with this compound.
Personal Protective Equipment (PPE):
The following table summarizes the essential PPE for handling this compound. Double gloving is recommended for an extra layer of protection.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Double gloving is recommended. |
| Body Protection | Disposable, back-closing lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Required when handling the solid compound outside of a fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for handling this compound is critical to maintaining a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage.
-
If the package is damaged, follow your institution's spill response protocol. Do not open the package.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the storage temperature recommendations provided by the supplier (e.g., -20°C or -80°C for long-term storage).
Preparation of Stock Solutions:
-
All handling of the solid compound must be done inside a chemical fume hood.
-
Wear all required PPE as listed in the table above.
-
Carefully weigh the desired amount of the compound using an analytical balance within the fume hood.
-
Reconstitute the compound with the appropriate solvent (e.g., DMSO) using calibrated pipettes.
-
Cap the vial tightly and vortex to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental setups, always wear appropriate PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Chemical Waste:
-
All unused this compound powder, stock solutions, and contaminated solvents must be disposed of as hazardous chemical waste.[2]
-
Collect all chemical waste in a designated, properly labeled, and sealed waste container.[2]
-
Follow your institution's guidelines for hazardous waste disposal.[2]
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench pads, must be considered contaminated waste.[2]
-
Collect these materials in a designated hazardous waste bag or container.[2]
-
Do not dispose of contaminated materials in the regular trash.[2]
Empty Vials:
-
Empty vials that once contained this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate should be collected and disposed of as hazardous chemical waste.[2]
Spill Cleanup:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Use a spill kit with absorbent materials to contain and clean up the spill.[2]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Visualizing the Mechanism of Action
To understand the context in which this compound is used, it is important to visualize its target pathway. This compound is a potent inhibitor of Akt (also known as Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism.[3]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following diagram outlines a typical workflow for preparing this compound for use in cell-based assays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
